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RHOD-2, AM Documentation Hub

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  • Product: RHOD-2, AM
  • CAS: 129787-64-0

Core Science & Biosynthesis

Foundational

Technical Deep Dive: Rhod-2 AM vs. Rhod-2 Salts

Executive Summary In the landscape of calcium indicators, Rhod-2 occupies a unique niche due to its red-shifted fluorescence (Ex/Em: ~552/581 nm) and its inherent cationic property.[1] Unlike the "Fluo" series, which are...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of calcium indicators, Rhod-2 occupies a unique niche due to its red-shifted fluorescence (Ex/Em: ~552/581 nm) and its inherent cationic property.[1] Unlike the "Fluo" series, which are generally cytosolic, the rhodamine core of Rhod-2 drives it toward the mitochondrial matrix.

The distinction between Rhod-2 AM and Rhod-2 Salts is not merely one of packaging but of fundamental experimental utility. Rhod-2 AM is the cell-permeant vehicle used for live-cell mitochondrial calcium (


) imaging, relying on a specific "cold-loading" kinetic trick to achieve localization. Rhod-2 Salt  is the cell-impermeant  reference standard, essential for 

calibration, microinjection, and patch-clamp fluorometry where precise concentration control is required.

This guide details the mechanistic differences, validated protocols, and decision-making frameworks for utilizing these two forms effectively.

Part 1: Chemical & Mechanistic Foundations

To understand the application, one must understand the chemistry. The core fluorophore is the same, but the functionalization dictates the workflow.

The Cationic Driver (Mitochondrial Targeting)

Unlike Fura-2 or Fluo-4, which are anionic (negative) or neutral in their ester forms, Rhod-2 possesses a delocalized positive charge on its rhodamine backbone.

  • Mechanism: This positive charge makes the molecule electrophoretic. It is driven across the inner mitochondrial membrane (IMM) by the highly negative mitochondrial membrane potential (

    
    , typically -150 to -180 mV).
    
  • The AM Ester Factor: The acetoxymethyl (AM) ester modification masks the carboxyl groups, rendering the molecule neutral at those sites. However, the rhodamine core remains positive. This allows Rhod-2 AM to permeate the plasma membrane and accumulate in the mitochondria before hydrolysis [1].

The Hydrolysis Trap
  • Rhod-2 AM: Once inside the organelle (or cytosol), intracellular esterases cleave the AM groups.[2][3] This regenerates the negatively charged carboxylates, trapping the dye (now the "Salt" form) inside the compartment.

  • Rhod-2 Salt: This form is already fully carboxylated (negative charge dominant). It cannot cross cell membranes or the IMM. It senses

    
     immediately but requires physical introduction (injection/dialysis) into the cell.
    

Part 2: Rhod-2 AM (Live Cell Mitochondrial Imaging)

Primary Use: Non-invasive monitoring of mitochondrial calcium transients in intact cells.

The "Cold Loading / Warm Incubation" Protocol

A common failure mode in Rhod-2 imaging is non-specific cytosolic staining. If loaded at 37°C, cytosolic esterases cleave the dye before it has time to sequester in the mitochondria. To achieve specificity, you must exploit the difference in kinetics between diffusion/electrophoresis (fast) and enzymatic hydrolysis (temperature-dependent) [2].

Validated Workflow
  • Preparation: Dissolve Rhod-2 AM in anhydrous DMSO to 1-5 mM. Mix with Pluronic F-127 (dispersing agent) before adding to the buffer.[4] Final concentration: 1–5

    
    M.[1][4]
    
  • Step 1: Cold Loading (The Kinetic Delay):

    • Incubate cells with Rhod-2 AM at 4°C to Room Temperature (RT) for 30–60 minutes.

    • Why: At low temperatures, esterase activity is inhibited. The cationic dye permeates the cell and equilibrates into the mitochondria (driven by

      
      ) without being cleaved in the cytosol.
      
  • Step 2: Wash: Remove extracellular dye.[4]

  • Step 3: Warm Incubation (The Trap):

    • Incubate cells at 37°C for 15–30 minutes in dye-free buffer.

    • Why: This restores esterase activity. The dye molecules already inside the mitochondria are cleaved and trapped. Any remaining cytosolic dye is pumped out by anion transporters or leaks out, improving the signal-to-noise ratio.

  • Step 4: Imaging: Excite at 552 nm / Emit at 581 nm.

Critical Troubleshooting: If you observe high cytosolic background, verify that your cells do not have multidrug resistance proteins (MDRs) actively pumping the dye out. Use Probenecid (1–2.5 mM) if necessary, though be aware it can affect some channels.

Part 3: Rhod-2 Salts (Calibration & Electrophysiology)

Primary Use: Quantitative calibration (


 determination), microinjection, and patch-clamp.
Why Use the Salt?

You cannot calibrate Rhod-2 AM inside a live cell accurately because you do not know the exact intracellular dye concentration or the precise local viscosity/pH, which affect the dissociation constant (


). Rhod-2 Salt allows you to create a standard curve in a controlled buffer.
Protocol: Determination (In Vitro)

The standard


 of Rhod-2 is reported as ~570 nM  at 22°C [3], but this shifts with temperature and pH.
  • Buffer Setup: Prepare a "Zero

    
    " buffer (10 mM EGTA) and a "Saturating 
    
    
    
    " buffer (10 mM
    
    
    ).
  • Titration: Mix these buffers to create precise free

    
     concentrations (e.g., 0, 100, 300, 600, 1000, 5000 nM) using a calculator like MaxChelator.
    
  • Measurement: Add 50-100 nM Rhod-2 Salt to each solution. Measure fluorescence (

    
    ).[1][2][3][4][5]
    
  • Calculation: Fit data to the equation:

    
    
    
Application in Patch Clamp

For simultaneous electrical recording and calcium imaging, add Rhod-2 Salt (typically 50–100


M) directly to the internal pipette solution. The dye diffuses into the cytosol (not mitochondria) immediately upon whole-cell break-in.
  • Note: This measures cytosolic calcium, not mitochondrial, because the salt cannot cross the IMM.

Part 4: Comparative Analysis

FeatureRhod-2 AMRhod-2 Salt (

)
Cell Permeability Yes (Membrane permeant)No (Membrane impermeant)
Primary Localization Mitochondria (if cold-loaded)Cytosol (via patch pipette) or Cuvette
Ca2+ Sensitivity Inactive until cleavedActive immediately
Net Charge Positive (Cationic)Negative (Anionic)
Quantification Qualitative / Relative (

)
Quantitative (Reference Standard)
Key Reagent Requires DMSO & Pluronic F-127Soluble in aqueous buffer
Experimental Risk Cytosolic artifact if loaded hotWashout / dilution effects
Dissociation Constant (

)
Unknown in situ~570 nM (22°C) [3]

Part 5: Visualized Workflows

Diagram 1: The Kinetic Trapping Mechanism (Mitochondrial Specificity)

This diagram illustrates the "Cold Load" logic required to force Rhod-2 AM into the mitochondria before it gets trapped.

Rhod2_Mechanism Extracellular Extracellular Space (Rhod-2 AM) Cytosol_Cold Cytosol (4°C) Esterases Inhibited Extracellular->Cytosol_Cold Permeation Mito_Cold Mitochondria (4°C) Accumulation via ΔΨm Cytosol_Cold->Mito_Cold Electrophoretic Uptake (+ Charge) Cytosol_Warm Cytosol (37°C) Premature Hydrolysis (AVOID) Cytosol_Cold->Cytosol_Warm If warmed too fast Mito_Warm Mitochondria (37°C) Hydrolysis & Trapping Mito_Cold->Mito_Warm Warm Up Mito_Warm->Mito_Warm Cleavage to Rhod-2 Salt Cytosol_Warm->Cytosol_Warm Trapped in Cytosol (Artifact)

Caption: The "Cold Loading" strategy exploits the lag between mitochondrial uptake and esterase activity to ensure mitochondrial specificity.

Diagram 2: Experimental Decision Tree

Select the correct form of Rhod-2 based on your experimental constraints.

Decision_Tree Start Experimental Goal? LiveCell Live Cell Imaging Start->LiveCell Physiology Electrophysiology / Calibration Start->Physiology Target Target Organelle? LiveCell->Target Method Method? Physiology->Method Mito Mitochondria Target->Mito Cyto Cytosol Target->Cyto UseAM Use Rhod-2 AM (Cold Load Protocol) Mito->UseAM UseFluo Use Fluo-4 AM or Rhod-2 Salt (Inject) Cyto->UseFluo Patch Patch Clamp (Whole Cell) Method->Patch Cuvette Spectrofluorometer (Kd Check) Method->Cuvette UseSalt Use Rhod-2 Salt (Impermeant) Patch->UseSalt Cuvette->UseSalt

Caption: Decision matrix for selecting Rhod-2 AM vs. Salt based on target localization and quantification needs.

References

  • Minta, A., Kao, J. P., & Tsien, R. Y. (1989).[6][7] Fluorescent indicators for cytosolic calcium based on rhodamine and fluorescein chromophores.[5][6][8][9] Journal of Biological Chemistry, 264(14), 8171–8178.[6][9] Link

  • Trollinger, D. R., Cascio, W. E., & Lemasters, J. J. (1997). Selective loading of Rhod 2 into mitochondria shows mitochondrial Ca2+ transients during the contractile cycle in adult rabbit cardiac myocytes.[5][8] Biochemical and Biophysical Research Communications, 236(3), 738–742.[8] Link

  • Thermo Fisher Scientific. (2010).[1] Rhod-2, X-rhod-1 and their derivatives. User Manual. Link

Sources

Protocols & Analytical Methods

Method

Measuring Mitochondrial Calcium in Primary Cardiomyocytes Using Rhod-2 AM: An Application Guide

This guide provides a comprehensive protocol for loading primary cardiomyocytes with Rhod-2 AM to measure mitochondrial calcium dynamics. It is intended for researchers, scientists, and drug development professionals see...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive protocol for loading primary cardiomyocytes with Rhod-2 AM to measure mitochondrial calcium dynamics. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technique for studying cardiac physiology and pathophysiology. Beyond a simple recitation of steps, this document delves into the underlying principles, offering insights to empower users to optimize the protocol for their specific experimental needs and ensure data integrity.

Foundational Principles: Understanding Rhod-2 AM and Mitochondrial Calcium

Mitochondrial calcium ([Ca2+]m) is a critical regulator of cardiomyocyte function, influencing processes from ATP production to cell death pathways.[1][2] Rhod-2 AM is a fluorescent indicator widely used to measure [Ca2+]m.[3][4][5]

Mechanism of Action: Rhod-2 AM is a cell-permeant dye that passively crosses the plasma membrane.[6][7] Once inside the cell, cytosolic esterases cleave the acetoxymethyl (AM) ester groups, trapping the now membrane-impermeant Rhod-2 molecule within the cell.[3][6][7] Due to its net positive charge, Rhod-2 preferentially accumulates in the mitochondria, driven by the organelle's negative membrane potential.[2][8] Upon binding to Ca2+, the fluorescence intensity of Rhod-2 increases significantly, allowing for the detection of changes in mitochondrial calcium concentration.[6][9]

Advantages of Rhod-2 AM for Mitochondrial Calcium Imaging:

  • Mitochondrial Targeting: Its cationic nature facilitates accumulation within the mitochondrial matrix.[2][4][10]

  • Long-Wavelength Emission: Rhod-2 has excitation and emission maxima around 553 nm and 577 nm, respectively, which helps to minimize autofluorescence from cellular components like NAD(P)H.[6][9][11]

  • High Sensitivity: It exhibits a substantial increase in fluorescence upon binding to calcium.[10]

Critical Considerations: While Rhod-2 AM is a powerful tool, it's essential to be aware of potential challenges. Incomplete de-esterification or loading at higher temperatures can lead to some cytosolic localization of the dye, potentially confounding the mitochondrial signal.[1][12][13] Therefore, careful optimization of the loading protocol is paramount for achieving selective mitochondrial staining.

Experimental Workflow and Key Reagents

A successful Rhod-2 AM loading experiment relies on a well-defined workflow and high-quality reagents.

Diagram: Rhod-2 AM Loading and Imaging Workflow

G cluster_prep Preparation cluster_loading Loading Procedure cluster_imaging Data Acquisition prep_reagents Prepare Reagents (Rhod-2 AM stock, Pluronic F-127, Loading Buffer) load_dye Incubate cells with Rhod-2 AM working solution prep_reagents->load_dye prep_cells Isolate & Plate Primary Cardiomyocytes prep_cells->load_dye deester De-esterification (Allow enzymatic cleavage of AM esters) load_dye->deester Incubation wash Wash cells to remove extracellular dye deester->wash Complete cleavage acquire Image with Fluorescence Microscope (Ex: ~550 nm, Em: ~580 nm) wash->acquire Ready for imaging analyze Data Analysis (Quantify fluorescence changes) acquire->analyze

Caption: A streamlined workflow for Rhod-2 AM loading in primary cardiomyocytes.

Essential Reagents and Their Roles
ReagentFunctionRecommended Concentration/Storage
Rhod-2 AM The cell-permeant mitochondrial calcium indicator.Prepare a 1-5 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light and moisture.[11][14]
Anhydrous DMSO Solvent for preparing the Rhod-2 AM stock solution.Use high-quality, anhydrous DMSO to prevent hydrolysis of the AM ester.[11]
Pluronic® F-127 A non-ionic surfactant that aids in the dispersion of the water-insoluble Rhod-2 AM in the aqueous loading buffer.[11][15][16]Prepare a 10-20% (w/v) stock solution in DMSO.[10][15] Final concentration in loading buffer is typically 0.02-0.04%.[6][15]
Loading Buffer A physiological buffer to maintain cell health during the loading process.Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES or a Tyrode's solution is commonly used.[6][17]
Probenecid (Optional) An inhibitor of organic anion transporters that can reduce the leakage of the de-esterified dye from the cells.[14][15][16]Prepare a stock solution and use at a final concentration of 0.5-2.5 mM.[6][14][15]

Detailed Protocol for Rhod-2 AM Loading in Primary Cardiomyocytes

This protocol is a robust starting point and may require optimization based on the specific primary cardiomyocyte source (e.g., neonatal vs. adult, species) and culture conditions.

Preparation of Solutions
  • Rhod-2 AM Stock Solution (1 mM):

    • Warm a vial of Rhod-2 AM and a tube of anhydrous DMSO to room temperature to prevent condensation.[11]

    • Dissolve 1 mg of Rhod-2 AM in the appropriate volume of anhydrous DMSO to achieve a 1 mM concentration (the exact volume will depend on the molecular weight of the specific lot).

    • Aliquot the stock solution into small volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[6]

  • Pluronic® F-127 Stock Solution (20% w/v):

    • Dissolve Pluronic® F-127 in anhydrous DMSO to create a 20% solution. This may require gentle warming.

    • Store at room temperature.

  • Loading Buffer:

    • Prepare your chosen physiological buffer (e.g., HBSS with 20 mM HEPES). Ensure the pH is adjusted correctly (typically 7.4).

Step-by-Step Loading Procedure
  • Cell Preparation:

    • Isolate and plate primary cardiomyocytes on laminin-coated glass-bottom dishes or coverslips suitable for fluorescence microscopy.[17]

    • Allow the cells to adhere and recover in culture for an appropriate period before loading. For adult cardiomyocytes, this is a critical step to ensure they are quiescent and healthy.[18][19]

  • Preparation of the Rhod-2 AM Working Solution (Final Concentration: 2-5 µM):

    • For each 1 mL of loading buffer, you will prepare a fresh working solution.

    • In a microcentrifuge tube, mix equal volumes of the Rhod-2 AM stock solution and the 20% Pluronic® F-127 stock solution. For a final concentration of 5 µM Rhod-2 AM, you would mix 5 µL of 1 mM Rhod-2 AM with 5 µL of 20% Pluronic® F-127.

    • Add this mixture to 1 mL of pre-warmed loading buffer and vortex gently to ensure complete dispersion. The final concentration of Pluronic® F-127 will be approximately 0.05%.

  • Loading the Cells:

    • Aspirate the culture medium from the cardiomyocytes.

    • Gently wash the cells once with pre-warmed loading buffer.

    • Add the Rhod-2 AM working solution to the cells.

    • Incubate the cells for 30-60 minutes at room temperature (20-25°C), protected from light.[1][14] Note: Incubating at 37°C can promote dye compartmentalization into organelles, but for selective mitochondrial loading in cardiomyocytes, a lower temperature incubation is often preferred to minimize cytosolic signal.[11][12] Some protocols for selective mitochondrial loading even employ a "cold-loading" step followed by a warm incubation.[20]

  • De-esterification:

    • After the loading incubation, aspirate the Rhod-2 AM working solution.

    • Wash the cells twice with pre-warmed loading buffer to remove any extracellular dye.[11]

    • Add fresh, pre-warmed loading buffer and incubate the cells for an additional 20-30 minutes at room temperature or 37°C to allow for complete de-esterification of the intracellular Rhod-2 AM.[1][14]

  • Imaging:

    • The cells are now ready for imaging. Maintain the cells in a physiological buffer during imaging.

    • Use a fluorescence microscope equipped with appropriate filters for Rhod-2 (Excitation: ~549 nm, Emission: ~578 nm).[4][9]

Data Acquisition and Analysis: Best Practices

  • Image Acquisition Settings: Use the lowest possible laser power to minimize phototoxicity and photobleaching, especially for time-lapse imaging of calcium transients.

  • Background Correction: Before adding the dye, acquire a background image of the cells to subtract from the subsequent Rhod-2 fluorescence images.

  • Data Representation: Data is typically presented as a change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0), expressed as ΔF/F0.

  • Controls: Include appropriate positive and negative controls in your experiments. For example, using a calcium ionophore like ionomycin can be used to elicit a maximal fluorescence response, while a calcium chelator like EGTA can be used to determine minimal fluorescence.[1]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Signal - Incomplete dye loading.- Hydrolyzed Rhod-2 AM stock solution.- Incorrect filter sets.- Increase loading time or dye concentration.- Prepare fresh Rhod-2 AM stock in anhydrous DMSO.- Verify the excitation and emission filters on the microscope.
High Background Fluorescence - Incomplete removal of extracellular dye.- Cell autofluorescence.- Perform additional washes after loading.- Acquire a background image before loading for subtraction.
Cytosolic Staining - Loading temperature is too high.- Overly long incubation time.- Reduce the loading temperature to room temperature or try a cold-loading protocol.- Optimize the incubation time.
Cell Death or Stress - Phototoxicity from excessive laser power.- Toxicity from DMSO or Pluronic® F-127.- Reduce laser power and exposure time.- Ensure final concentrations of DMSO and Pluronic® F-127 are low.

Concluding Remarks

The successful measurement of mitochondrial calcium in primary cardiomyocytes using Rhod-2 AM is a nuanced process that requires careful attention to detail. By understanding the principles behind the dye's function and meticulously following and optimizing the loading protocol, researchers can obtain high-quality, reproducible data. This, in turn, will enable deeper insights into the critical role of mitochondrial calcium signaling in cardiac health and disease.

References

  • Rhod-2 - Calcium flux and functional analysis - Flow Cytometry Core Facility. [Link]

  • Rhod-2 (Ca2+ bound) Dye Profile - FluoroFinder. [Link]

  • Introduction Methods - IonOptix. [Link]

  • Imaging mitochondrial calcium fluxes with fluorescent probes and single or two photon confocal microscopy - UCL Discovery. [Link]

  • Fluorescence measurement of calcium transients in perfused rabbit heart using rhod 2. [Link]

  • Rhod-2, AM - AnaSpec. [Link]

  • Isolation and in vitro culture of primary cardiomyocytes from adult zebrafish hearts - PubMed. [Link]

  • Selective loading of Rhod 2 into mitochondria shows mitochondrial Ca2+ transients during the contractile cycle in adult rabbit cardiac myocytes - PubMed. [Link]

  • Cytosolic free calcium concentration in individual cardiac myocytes in primary culture. [Link]

  • Isolation and Culture of Adult Mouse Cardiac Myocytes | Springer Nature Experiments. [Link]

  • Rhod-2 based measurements of intracellular calcium in the perfused mouse heart: cellular and subcellular localization and response to positive intropy - SPIE Digital Library. [Link]

  • Visualization of Dynamic Mitochondrial Calcium Fluxes in Isolated Cardiomyocytes - PMC. [Link]

  • Isolation and Culture of Adult Mouse Cardiomyocytes for Cell Signaling and in vitro Cardiac Hypertrophy - PMC. [Link]

  • Mitochondrial Participation in the Intracellular Ca2+ Network - PMC - NIH. [Link]

  • Visualization of Dynamic Mitochondrial Calcium Fluxes in Isolated Cardiomyocytes. [Link]

  • Monitoring mitochondrial calcium and metabolism in the beating MCU-KO heart - PMC. [Link]

Sources

Application

Optimizing Rhod-2 AM concentration for neuronal calcium imaging

Application Note: Optimizing Rhod-2 AM Concentration and Loading Kinetics for Neuronal Calcium Imaging Executive Summary Rhod-2 AM is a rhodamine-based, cell-permeant calcium indicator distinguished by its cationic natur...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Rhod-2 AM Concentration and Loading Kinetics for Neuronal Calcium Imaging

Executive Summary

Rhod-2 AM is a rhodamine-based, cell-permeant calcium indicator distinguished by its cationic nature and red-shifted fluorescence spectra (Ex/Em: ~552/581 nm). Unlike fluorescein-based indicators (e.g., Fluo-4), Rhod-2’s positive charge drives its accumulation into the mitochondrial matrix via the mitochondrial membrane potential (


).

While Rhod-2 AM is the industry standard for monitoring mitochondrial


 (

) in neurons, it is notoriously difficult to optimize. Improper loading results in mixed cytosolic/mitochondrial signals, high background noise, or mitochondrial toxicity. This guide provides a scientifically grounded methodology to optimize Rhod-2 AM concentration, leveraging the "Cold Loading / Warm Incubation" technique to achieve subcellular specificity.

Mechanistic Foundation: The Cationic Trap

To optimize Rhod-2, one must understand its loading physics. Rhod-2 AM is hydrophobic and uncharged, allowing passive diffusion across the plasma membrane. Once inside, intracellular esterases cleave the AM groups.[1]

However, the resulting Rhod-2 fluorophore carries a net positive charge. This leads to Potential-Driven Uptake :

  • Cytosolic Entry: AM ester crosses the plasma membrane.

  • Sequestration: The delocalized positive charge drives the molecule into the highly negative mitochondrial matrix (

    
     to 
    
    
    
    mV).
  • Trapping: Once fully hydrolyzed in the matrix, the dye becomes polar and membrane-impermeable, trapped at the site of action.

Figure 1: Rhod-2 AM Subcellular Partitioning Mechanism

Rhod2_Mechanism Extracellular Extracellular (Rhod-2 AM) Cytosol Cytosol (Partial Hydrolysis) Extracellular->Cytosol Passive Diffusion Mitochondria Mitochondrial Matrix (Trapped Rhod-2) Cytosol->Mitochondria Driven by ΔΨm (Cationic Attraction) Nucleus Nucleus/Nucleoli (Non-specific Binding) Cytosol->Nucleus Passive Diffusion (Background Noise) Mitochondria->Mitochondria Full Hydrolysis (Trapped)

Caption: The cationic nature of Rhod-2 drives it into mitochondria (red path). Optimization aims to maximize this pathway while minimizing nuclear/cytosolic retention.

Optimization Strategy: The "Goldilocks" Zone

The concentration of Rhod-2 AM is not a standalone variable; it is codependent on temperature and incubation time .

Concentration Titration

For neuronal cultures (primary hippocampal/cortical) and acute slices, the optimal concentration range is 1 µM – 5 µM .

ConcentrationUse CaseProsCons
1 - 2 µM High-sensitivity imaging; Long-term timelapseMinimal cytotoxicity; Low buffering of physiological

.
Lower Signal-to-Noise Ratio (SNR); Requires high-NA objectives.
4 - 5 µM Standard Protocol ; High-throughput screeningRobust signal; Clear mitochondrial localization.Risk of "buffering" mitochondrial transients; Potential phototoxicity.
> 10 µM NOT RECOMMENDED Extremely bright signal.Mitochondrial Toxicity: Uncoupling of respiration; High background; Cytosolic leakage.
The Temperature Switch (Critical for Specificity)

To achieve exclusive mitochondrial loading, you must decouple uptake from hydrolysis .

  • Cold Loading (4°C): Inhibits esterase activity. The AM ester diffuses into the cell and equilibrates into mitochondria without being cleaved and trapped in the cytosol.

  • Warm Incubation (37°C): Restores esterase activity. The dye already inside the mitochondria is cleaved and trapped. Cytosolic dye is washed out before it can be trapped.

Detailed Protocol: Mitochondrial-Specific Loading

Reagents:

  • Rhod-2 AM (1 mg vials recommended to avoid freeze-thaw cycles).

  • Pluronic F-127 (20% in DMSO): Essential for dispersing the hydrophobic AM ester.[2]

  • Reduced Rhod-2 (Optional): Treating Rhod-2 AM with sodium borohydride can enhance mitochondrial uptake (see Thermo Fisher technical notes).

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 50 µg Rhod-2 AM in anhydrous DMSO to create a 1–5 mM stock.[2]

    • Critical: Mix 1:1 with 20% Pluronic F-127 before adding to the buffer. This prevents dye precipitation.

  • Loading (The "Cold" Step):

    • Dilute stock into ACSF or neuronal recording media (serum-free) to a final concentration of 4 µM .

    • Incubate neurons at 4°C (on ice or cold stage) for 30–45 minutes .

    • Why: This allows the dye to permeate membranes but prevents cytosolic esterases from trapping it in the cytoplasm.

  • Wash & Cleavage (The "Warm" Step):

    • Remove the loading buffer. Wash 2x with dye-free, warm (37°C) media.

    • Incubate at 37°C for 20–30 minutes .

    • Why: This activates mitochondrial esterases, trapping the dye inside the matrix. Any remaining cytosolic dye diffuses out.

  • Final Equilibration:

    • Wash cells again with recording buffer (e.g., Tyrode’s or HBSS).

    • Wait 10 minutes at room temperature before imaging to ensure steady-state.

Alternative Protocol: Cytosolic/Whole-Cell Loading

Note: If you require cytosolic signal (e.g., to compare with mitochondrial signal), omit the cold step.

  • Load 2–4 µM Rhod-2 AM at room temperature (25°C) for 20 minutes.

  • Wash and image immediately.

  • Result: Mixed signal (Cytosol + Mitochondria + Nucleoli).[3]

Validation & Troubleshooting Workflow

How do you know the signal is truly mitochondrial?

Validation Experiment:

  • Baseline: Record stable fluorescence.

  • Stimulation: Apply Glutamate (100 µM) or electrical stimulation. Expect a sharp rise.

  • Uncoupling (The Proof): Apply FCCP (1 µM) .

    • Result: FCCP collapses

      
      . If the dye is in the mitochondria, the signal should dissipate or fail to respond to further calcium influx, as the driving force for retention is lost.
      
  • Quenching: Apply

    
     (2 mM) .[4] 
    
    
    
    quenches cytosolic dye but enters mitochondria slowly. Immediate quenching indicates cytosolic leakage.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Problem Problem: Poor Signal Quality Check1 Is signal diffuse (Cytosolic)? Problem->Check1 Check2 Is signal punctate but weak? Problem->Check2 Check3 High Background / Nuclear Staining? Problem->Check3 Sol1 Action: Use Cold Loading (4°C) Increase Wash Time Check1->Sol1 Yes Sol2 Action: Increase Conc. to 5-8 µM Check Pluronic F-127 Check2->Sol2 Yes Sol3 Action: Reduce Loading Time Add Probenecid (1 mM) Check3->Sol3 Yes

Caption: Diagnostic workflow for common Rhod-2 AM loading issues in neuronal cultures.

References

  • Troutman, J. et al. "Selective Loading of Rhod 2 into Mitochondria Shows Mitochondrial Ca2+ Transients." Biochemical and Biophysical Research Communications, 1997.[5] Link

  • Dojindo. "Rhod 2 - Reagent for Monitoring Calcium Ion."[5] Product Protocol. Link

  • Thermo Fisher Scientific. "Rhod-2, AM Cell Loading Guidelines." Molecular Probes User Manual. Link

  • Davidson, S. M. & Duchen, M. R. "Imaging mitochondrial calcium fluxes with fluorescent probes." UCL Discovery / Methods in Signal Transduction, 2006. Link

  • AAT Bioquest. "Protocol for Loading Rhod-2, AM Into Live Cells." AAT Bioquest Technical Library. Link

Sources

Method

Optimizing Intracellular Calcium Imaging: An Application Guide to Using Pluronic F-127 with Rhod-2 AM

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals The precise measurement of intracellular calcium (Ca²⁺) dynamics is fundamental to understanding a vast array of cell...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The precise measurement of intracellular calcium (Ca²⁺) dynamics is fundamental to understanding a vast array of cellular processes, from signal transduction and muscle contraction to apoptosis. Fluorescent indicators are indispensable tools in this pursuit, yet their effective delivery into the cytoplasm remains a critical experimental hurdle. This guide provides an in-depth exploration of a widely adopted technique to enhance the cellular uptake of the calcium indicator Rhod-2 AM through the use of the non-ionic surfactant, Pluronic F-127.

At the heart of this application is the challenge of transporting a hydrophilic indicator across the hydrophobic lipid bilayer of the cell membrane. To address this, indicators like Rhod-2 are chemically modified into a cell-permeant acetoxymethyl (AM) ester form. Rhod-2 AM can passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the now active, membrane-impermeant Rhod-2 indicator in the cytoplasm where it can bind to Ca²⁺ and fluoresce.[1]

However, the hydrophobic nature of Rhod-2 AM creates its own challenge: poor solubility in aqueous physiological buffers used for cell culture. This can lead to dye aggregation and precipitation, resulting in inefficient and non-uniform cell loading. This is where Pluronic F-127 becomes an essential co-reagent.

The Synergistic Mechanism of Pluronic F-127 and Rhod-2 AM

Pluronic F-127 is a triblock copolymer consisting of a central hydrophobic polyoxypropylene (PPO) block flanked by two hydrophilic polyoxyethylene (PEO) blocks.[2][3] This amphipathic structure allows it to act as a non-ionic surfactant, effectively dispersing hydrophobic molecules like Rhod-2 AM in aqueous solutions.[4][5]

By incorporating Pluronic F-127 into the loading buffer, researchers can significantly improve the solubilization of Rhod-2 AM, preventing its aggregation and facilitating a more uniform and efficient delivery to the cell surface for subsequent uptake.[6][7] The final concentration of Pluronic F-127 is typically kept low (around 0.02% to 0.1%) to minimize any potential effects on cell membrane properties.[5][8]

Core Reagents and Their Properties

A clear understanding of the key reagents is paramount for successful experimental design and troubleshooting.

ReagentKey PropertiesRole in Protocol
Rhod-2, AM Cell-permeant, acetoxymethyl ester form of the Rhod-2 calcium indicator.[8][9]The primary probe for intracellular Ca²⁺. It is essentially non-fluorescent until hydrolyzed by intracellular esterases and bound to Ca²⁺.[9][10]
Excitation/Emission (Ca²⁺-bound): ~552 nm / ~581 nm[11]
Form: Typically a red solid, dissolved in anhydrous DMSO for stock solutions.[9]
Pluronic F-127 Non-ionic surfactant polyol.[5]A dispersing agent that improves the solubility of the hydrophobic Rhod-2 AM in aqueous loading buffers.[4][12]
Form: Available as a solid or in pre-made solutions (e.g., 10-20% in water or DMSO).[4][7]
Anhydrous DMSO A polar aprotic solvent.Used to prepare concentrated stock solutions of Rhod-2 AM. Its anhydrous nature is critical to prevent hydrolysis of the AM ester before cell loading.[9]
Probenecid (Optional) An organic anion-transport inhibitor.[8]Can be added to the cell medium to reduce the leakage of the de-esterified, active Rhod-2 from the cell.[8][13]

Experimental Workflow and Protocols

The following section details the step-by-step procedures for preparing reagents and loading cells with Rhod-2 AM using Pluronic F-127. The causality behind each step is explained to provide a deeper understanding of the protocol.

Diagram of the Rhod-2 AM Loading and Activation Pathway

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Rhod2AM_Pluronic Rhod-2 AM + Pluronic F-127 (in aqueous buffer) PassiveDiffusion Passive Diffusion Rhod2AM_Pluronic->PassiveDiffusion Facilitated Dispersion Rhod2AM_inside Rhod-2 AM PassiveDiffusion->Rhod2AM_inside Esterases Intracellular Esterases Rhod2AM_inside->Esterases Hydrolysis Rhod2_active Active Rhod-2 (Fluorescent upon Ca²⁺ binding) Esterases->Rhod2_active Cleavage of AM ester Ca2 Ca²⁺ Ca2->Rhod2_active Binding

Caption: Workflow of Rhod-2 AM cellular uptake and activation.

Protocol 1: Preparation of Stock Solutions

This initial phase is critical, as the quality of your stock solutions will directly impact the success of your experiments.

  • Rhod-2 AM Stock Solution (1-5 mM in anhydrous DMSO):

    • Rationale: DMSO is an excellent solvent for the hydrophobic Rhod-2 AM. Using anhydrous DMSO is crucial to prevent premature hydrolysis of the AM ester, which would render the dye unable to cross the cell membrane.[9]

    • Procedure:

      • Allow the vial of Rhod-2 AM solid and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.[9]

      • Dissolve the Rhod-2 AM in the appropriate volume of anhydrous DMSO to achieve a final concentration of 1-5 mM.[8] Mix thoroughly by vortexing.

      • Store the stock solution in small aliquots at -20°C, protected from light and moisture.[1][9] Properly stored, the solution is stable for several months.

  • Pluronic F-127 Stock Solution (10-20% w/v):

    • Rationale: A concentrated stock solution of Pluronic F-127 allows for easy dilution into the final working solution without adding a large volume. It can be prepared in either water or DMSO.[4]

    • Procedure (for 20% in DMSO):

      • Dissolve Pluronic F-127 solid in anhydrous DMSO to a final concentration of 20% (w/v).[4] Gentle heating (up to 50-65°C) may be required to fully dissolve the surfactant.[4][12]

      • Store the solution at room temperature. Do not refrigerate or freeze , as this can cause the Pluronic F-127 to solidify. If it does, gently warm and vortex until it is a clear liquid before use.[4][12]

  • Probenecid Stock Solution (25-100 mM in a suitable buffer, optional):

    • Rationale: Probenecid helps to retain the active dye inside the cell by inhibiting organic anion transporters that can pump it out. This leads to a stronger, more stable fluorescent signal.[13]

    • Procedure: Prepare a concentrated stock solution in a buffer of your choice, such as Hanks' Balanced Salt Solution (HBSS) with HEPES.

Protocol 2: Cell Loading with Rhod-2 AM and Pluronic F-127

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.[8]

  • Prepare the Dye-Loading Solution:

    • Rationale: This step involves pre-mixing the Rhod-2 AM and Pluronic F-127 before dilution in the final loading buffer. This ensures that the Rhod-2 AM is well-dispersed by the surfactant before it is introduced to the larger aqueous volume, preventing precipitation.

    • Procedure:

      • In a microcentrifuge tube, mix equal volumes of the Rhod-2 AM stock solution and the 20% Pluronic F-127 stock solution.[4][8] For example, mix 1 µL of 1 mM Rhod-2 AM with 1 µL of 20% Pluronic F-127.

      • Vortex the mixture gently.

      • Dilute this mixture into your buffered physiological medium of choice (e.g., HBSS or serum-free culture medium) to a final Rhod-2 AM concentration of 1-5 µM.[8][9] The final Pluronic F-127 concentration will typically be around 0.02-0.04%.[13] If using probenecid, add it to the loading solution at a final concentration of 1-2.5 mM.[8]

  • Cell Incubation:

    • Rationale: This incubation period allows for the passive diffusion of the Rhod-2 AM/Pluronic F-127 micelles across the cell membrane. The time and temperature of incubation are critical parameters that need to be empirically determined.[8]

    • Procedure:

      • Remove the culture medium from your cells (adherent or suspension).

      • Add the dye-loading solution to the cells.

      • Incubate for 15-60 minutes. The optimal time will vary depending on the cell type.

      • Temperature Consideration: Incubation at 37°C can sometimes lead to the compartmentalization of the dye in organelles, particularly mitochondria.[9][14] For measurements of cytosolic Ca²⁺, incubating at room temperature may reduce this effect.[4][9]

  • Wash and De-esterification:

    • Rationale: Washing removes any extracellular dye that is non-specifically associated with the cell surface, which would contribute to background fluorescence. The subsequent incubation period allows intracellular esterases sufficient time to fully cleave the AM esters, ensuring that the dye is in its active, Ca²⁺-sensitive form.[8]

    • Procedure:

      • Remove the dye-loading solution.

      • Wash the cells gently with indicator-free medium (containing probenecid, if used) to remove extracellular dye.[8]

      • Add fresh indicator-free medium and incubate for an additional 30 minutes to allow for complete de-esterification.[8]

      • The cells are now loaded and ready for fluorescence measurements.

Diagram of the Experimental Protocol Workflow

PrepStocks Prepare Stock Solutions (Rhod-2 AM, Pluronic F-127) MixDye Mix Rhod-2 AM and Pluronic F-127 Stocks PrepStocks->MixDye Dilute Dilute in Loading Buffer (e.g., HBSS) MixDye->Dilute Incubate Incubate with Cells (15-60 min) Dilute->Incubate Wash Wash Cells Incubate->Wash DeEsterify De-esterification (30 min) Wash->DeEsterify Measure Measure Fluorescence DeEsterify->Measure

Caption: Step-by-step experimental workflow for cell loading.

Troubleshooting and Considerations

IssuePotential CauseSuggested Solution
Low fluorescence signal - Incomplete hydrolysis of AM ester.- Dye leakage from cells.- Low dye concentration.- Increase de-esterification time.- Add probenecid to the loading and final buffer.[8]- Optimize Rhod-2 AM concentration (titrate up from 1 µM).[9]
High background fluorescence - Incomplete removal of extracellular dye.- Serum in loading buffer causing premature hydrolysis.- Ensure thorough washing steps.- Use serum-free medium for loading.[15]
Uneven cell loading - Precipitation of Rhod-2 AM in the loading buffer.- Ensure proper mixing of Rhod-2 AM and Pluronic F-127 before dilution.- Confirm Pluronic F-127 is fully dissolved (warm if necessary).[4]
Cell death or altered function - Pluronic F-127 cytotoxicity at high concentrations.- Dye-induced toxicity.- Use the lowest effective concentration of Pluronic F-127 (≤0.1%).[5] Perform a toxicity assay if concerned.[16][17]- Use the minimum dye concentration that provides an adequate signal-to-noise ratio.[8]
Punctate staining (dye compartmentalization) - Accumulation of dye in organelles like mitochondria.- Lower the incubation temperature to room temperature.[9]- Reduce the loading time.

It is important to note that while Pluronic F-127 is generally considered non-toxic at the concentrations used for dye loading, it can affect membrane properties and cellular processes.[18][19][20] Therefore, appropriate controls, such as cells treated with Pluronic F-127 alone, should be included in experiments to account for any potential off-target effects.

By carefully following these detailed protocols and understanding the scientific principles behind each step, researchers can effectively leverage the synergistic action of Pluronic F-127 and Rhod-2 AM to achieve robust and reliable measurements of intracellular calcium dynamics, advancing our understanding of cellular signaling in both health and disease.

References

  • Vertex AI Search. (n.d.). Rhod-2, AM Cell Loading Guideline.
  • Biotium. (2020, January 20). Rhod-2, AM Ester - Product Information.
  • IonOptix. (n.d.). Introduction Methods - IonOptix.
  • AAT Bioquest. (2019, June 27). Protocol for Loading Rhod-2, AM CAS#: 145037-81-6 Into Live Cells.
  • Flow Cytometry Core Facility. (2019, December 4). Rhod-2 - Calcium flux and functional analysis.
  • FluoroFinder. (n.d.). Rhod-2 (Ca2+ bound) Dye Profile.
  • Thermo Fisher Scientific. (2010, May 18). Rhod Calcium Indicators.
  • STEMCELL Technologies. (n.d.). Dyes and Stains.
  • Biotium. (2020, July 28). Protocol: Using Pluronic® F-127 to Solubilize Dyes for Cell Loading.
  • PubMed. (n.d.). Effects of pluronic F-127 on loading of fura 2/AM into single smooth muscle cells isolated from guinea pig taenia coli.
  • PubMed. (2005, May 15). Pluronic F127 as a cell encapsulation material: utilization of membrane-stabilizing agents.
  • AAT Bioquest. (2026, January 11). Pluronic® F-127.
  • Lumiprobe. (n.d.). Pluronic® F-127 | CAS#:9003-11-6.
  • Molecular Probes. (2001, November 30). Pluronic F-127.
  • Thermo Fisher Scientific. (2008, January 9). Pluronic® F-127.
  • Taylor & Francis. (2017, April 3). Redox-sensitive Pluronic F127-tocopherol micelles: synthesis, characterization, and cytotoxicity evaluation.
  • MedChemExpress. (n.d.). Rhod-2 AM.
  • G-Biosciences. (n.d.). Pluronic® F-127.
  • Thermo Fisher Scientific. (n.d.). Rhod-2, AM, cell permeant, 20 x 50 μg - FAQs.
  • ScienceDirect. (2006, January 12). Pluronic F-127 affects the regulation of cytoplasmic Ca2+ in neuronal cells.
  • Dovepress. (2023, August 7). Progress in Pluronic F127 Derivatives for Application in Wound Healing and Repair.
  • PubMed. (2006, January 12). Pluronic F-127 affects the regulation of cytoplasmic Ca2+ in neuronal cells.

Sources

Application

Measuring Mitochondrial Calcium Flux: A Detailed Guide to Rhod-2 AM Staining for Flow Cytometry

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth understanding of Rhod-2 AM for the analysis of mitochondrial calcium (Ca²⁺) dynamics usi...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth understanding of Rhod-2 AM for the analysis of mitochondrial calcium (Ca²⁺) dynamics using flow cytometry. We will delve into the underlying principles of Rhod-2 AM, provide step-by-step instructions for its use, and discuss critical considerations for robust and reproducible results.

Introduction: The Significance of Mitochondrial Calcium

Mitochondria are not only the powerhouses of the cell but also crucial regulators of intracellular calcium signaling. The concentration of Ca²⁺ within the mitochondrial matrix modulates a variety of cellular processes, from energy metabolism to the induction of apoptosis.[1][2] Dysregulation of mitochondrial Ca²⁺ handling is implicated in numerous pathologies, making it a key area of investigation in cellular biology and drug discovery.

Rhod-2, a fluorescent Ca²⁺ indicator, has emerged as a valuable tool for these investigations. Its acetoxymethyl (AM) ester form, Rhod-2 AM, is a cell-permeant dye that preferentially accumulates within the mitochondria due to its net positive charge.[2][3][4][5] This guide will focus on the practical application of Rhod-2 AM for quantifying changes in mitochondrial Ca²⁺ levels via flow cytometry, a high-throughput technique that allows for the analysis of individual cells within a large population.

The Principle of Rhod-2 AM: From Non-fluorescent to a Bright Reporter

The functionality of Rhod-2 AM as a Ca²⁺ indicator is a multi-step process. Understanding this mechanism is fundamental to designing and troubleshooting experiments.

  • Cellular Uptake and De-esterification: The AM ester group renders the Rhod-2 molecule lipophilic, allowing it to passively diffuse across the plasma membrane and into the cell.[1][6] Once inside the cytoplasm, ubiquitous intracellular esterases cleave the AM groups, trapping the now cell-impermeant Rhod-2 molecule within the cell.[1][6][7]

  • Mitochondrial Sequestration: The cleaved Rhod-2 possesses a net positive charge, which drives its accumulation into the negatively charged mitochondrial matrix.[2][3][4][5][8][9]

  • Calcium-Dependent Fluorescence: In its Ca²⁺-free form, Rhod-2 is essentially non-fluorescent.[7] Upon binding to Ca²⁺, the dye undergoes a conformational change that results in a dramatic increase in its fluorescence intensity, with some reports suggesting a greater than 100-fold enhancement.[4][7] This property allows for a high signal-to-noise ratio when measuring Ca²⁺ fluxes.

The following diagram illustrates the workflow of Rhod-2 AM from cellular loading to fluorescence detection.

Rhod2_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Rhod-2_AM_ext Rhod-2 AM (Cell-Permeant, Non-fluorescent) Rhod-2_AM_int Rhod-2 AM Rhod-2_AM_ext->Rhod-2_AM_int Passive Diffusion Esterases Intracellular Esterases Rhod-2_AM_int->Esterases Hydrolysis Rhod-2_cleaved Rhod-2 (Cell-Impermeant, Positively Charged) Esterases->Rhod-2_cleaved Rhod-2_mito Rhod-2 Rhod-2_cleaved->Rhod-2_mito Accumulation (driven by ΔΨm) Ca2_mito Ca²⁺ Rhod-2_bound Rhod-2-Ca²⁺ Complex (Highly Fluorescent) Detection Flow Cytometer Detection Rhod-2_bound->Detection Fluorescence Emission (~576-581 nm) Rhod-2_mitoCa2_mito Rhod-2_mitoCa2_mito Rhod-2_mitoCa2_mito->Rhod-2_bound Binding

Caption: Mechanism of Rhod-2 AM for mitochondrial Ca²⁺ detection.

Materials and Reagents

Consistent and high-quality reagents are paramount for successful staining.

ReagentRecommended Concentration/StockStorage
Rhod-2 AM 1-5 mM stock solution in anhydrous DMSO-20°C, protected from light and moisture[7][10]
Anhydrous Dimethyl Sulfoxide (DMSO) N/ARoom temperature, desiccated
Pluronic® F-127 10-20% (w/v) stock solution in DMSORoom temperature[11]
Probenecid 25-100 mM stock solution in 1 M NaOH and buffer-20°C, protected from light[11]
Hanks' Balanced Salt Solution (HBSS) 1X, with Ca²⁺ and Mg²⁺ (unless otherwise specified)2-8°C
HEPES Buffer 1 M stock solution, pH 7.2-7.4Room temperature
Cell Culture Medium As required for the specific cell lineAs recommended by the supplier
Ionomycin (Positive Control) 1 mM stock solution in DMSO-20°C
EGTA (Negative Control) 0.5 M stock solution, pH 8.0Room temperature
Thapsigargin (Optional Stimulus) 1 mM stock solution in DMSO-20°C

Detailed Staining Protocol for Flow Cytometry

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

Reagent Preparation
  • Rhod-2 AM Stock Solution (1-5 mM): Warm the vial of Rhod-2 AM and a tube of anhydrous DMSO to room temperature before opening to prevent condensation.[7] Dissolve the Rhod-2 AM in anhydrous DMSO to a final concentration of 1-5 mM.[1][10] Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[1]

  • Pluronic® F-127 Stock Solution (10% w/v): Dissolve Pluronic® F-127 in distilled water with gentle heating (40-50°C) to create a 10% stock solution.[11] Store at room temperature.

  • Probenecid Stock Solution (25 mM): Dissolve 72 mg of probenecid in 0.3 mL of 1 M NaOH, then bring the final volume to 10 mL with HBSS or your buffer of choice.[11] Aliquot and store at -20°C.

  • Loading Buffer: For most applications, a Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES is recommended.[1] For cells that express organic anion transporters, the addition of probenecid to the loading and final wash buffers is crucial to prevent dye extrusion.[1][12][13][14]

Cell Preparation
  • Harvest cells and wash them once with pre-warmed (37°C) HBSS.

  • Resuspend the cells in pre-warmed loading buffer at a concentration of 1 x 10⁶ cells/mL.

Rhod-2 AM Staining
  • Prepare the Rhod-2 AM Working Solution: The final concentration of Rhod-2 AM should be titrated for each cell line, but a starting concentration of 2-10 µM is recommended.[1][6] To prepare the working solution, dilute the Rhod-2 AM stock solution in the loading buffer.

    • Optional but Recommended: To aid in the dispersion of Rhod-2 AM, first mix the required volume of the Rhod-2 AM stock solution with an equal volume of 20% Pluronic® F-127 before diluting it in the loading buffer.[10] This will result in a final Pluronic® F-127 concentration of approximately 0.02-0.04%.

    • For Cells with Active Efflux: If using probenecid, add it to the working solution to a final concentration of 1-2.5 mM.[10]

  • Cell Loading: Add the Rhod-2 AM working solution to the cell suspension.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[1][10] The optimal incubation time may vary depending on the cell type.[1] Note that incubation at 37°C promotes the compartmentalization of the dye into organelles, particularly mitochondria.[7] For measurements of cytosolic calcium, incubation at room temperature is advised to minimize this effect.[7]

  • Washing: After incubation, wash the cells twice with pre-warmed loading buffer (containing probenecid if used during loading) to remove excess dye.

  • De-esterification: Resuspend the cells in fresh, pre-warmed loading buffer and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the intracellular Rhod-2 AM.[10]

  • Final Resuspension: Resuspend the cells in the appropriate buffer for flow cytometry analysis at a concentration of 1 x 10⁶ cells/mL. Keep the cells on ice and protected from light until analysis.

The following diagram outlines the experimental workflow for Rhod-2 AM staining.

Staining_Workflow Cell_Harvest 1. Harvest and Wash Cells Resuspend 2. Resuspend in Loading Buffer Cell_Harvest->Resuspend Add_Dye 4. Add Working Solution to Cells Resuspend->Add_Dye Prepare_Dye 3. Prepare Rhod-2 AM Working Solution Prepare_Dye->Add_Dye Incubate 5. Incubate 30-60 min at 37°C Add_Dye->Incubate Wash 6. Wash Cells Twice Incubate->Wash De-esterify 7. De-esterification (30 min) Wash->De-esterify Final_Resuspend 8. Resuspend for Analysis De-esterify->Final_Resuspend Flow_Cytometry 9. Analyze on Flow Cytometer Final_Resuspend->Flow_Cytometry

Caption: Experimental workflow for Rhod-2 AM staining.

Flow Cytometry Analysis

Instrument Setup
  • Excitation: Rhod-2 has an excitation maximum of approximately 552-556 nm.[4][7] A laser line at 488 nm or 561 nm can be used, although the 561 nm laser will provide more optimal excitation.

  • Emission: The emission maximum of Ca²⁺-bound Rhod-2 is around 576-581 nm.[4][7][15] Use a bandpass filter appropriate for PE or a similar fluorophore (e.g., 585/42 nm).

  • Data Acquisition: Collect data as fluorescence intensity versus time. It is crucial to establish a stable baseline fluorescence before the addition of any stimuli.

Controls for a Self-Validating System

The inclusion of proper controls is essential for the interpretation of your data.

  • Unstained Control: A sample of unstained cells is necessary to set the background fluorescence and define the negative population.

  • Positive Control (Maximum Fluorescence): After establishing a baseline, add a calcium ionophore such as ionomycin (final concentration of 1-5 µM) to the cells.[3][16] Ionomycin will permeabilize the membranes to Ca²⁺, leading to a maximal increase in intracellular and mitochondrial Ca²⁺ and, consequently, a maximal Rhod-2 fluorescence signal.

  • Negative Control (Minimum Fluorescence): To determine the minimum fluorescence, cells can be treated with a calcium chelator like EGTA (final concentration of 2-8 mM) prior to analysis.[16][17] This will chelate any extracellular calcium and help establish the basal fluorescence level. BAPTA-AM, a cell-permeable Ca²⁺ chelator, can also be used to sponge intracellular calcium.[18]

  • Baseline Measurement: Before adding any experimental stimulus, it is critical to record the baseline fluorescence of the stained cells for a period of time to ensure the signal is stable.[19] This baseline serves as the reference point for calculating the response to a stimulus.

Data Interpretation

The change in mitochondrial Ca²⁺ concentration is typically represented as a change in Rhod-2 fluorescence intensity over time. This can be quantified as a fold change over baseline or as a percentage of the maximal response induced by ionomycin.

Troubleshooting and Key Considerations

  • Low Fluorescence Signal:

    • Optimize Dye Concentration: Titrate the Rhod-2 AM concentration to find the optimal balance between signal intensity and potential toxicity.

    • Incomplete De-esterification: Ensure the 30-minute de-esterification step is performed to allow for complete cleavage of the AM esters.

    • Dye Extrusion: For cell lines known to express organic anion transporters (e.g., CHO, HeLa), the use of probenecid is highly recommended to improve dye retention.[12][14]

  • High Background Fluorescence:

    • Inadequate Washing: Ensure cells are thoroughly washed to remove any extracellular or non-specifically bound dye.

    • Serum in Loading Buffer: Avoid the presence of serum during the loading step, as it can contain esterases that prematurely cleave the AM esters.[4]

  • Cell Viability: High concentrations of Rhod-2 AM or prolonged incubation times can be cytotoxic. Always assess cell viability in parallel with your calcium flux experiments.

  • Subcellular Localization: While Rhod-2 preferentially accumulates in mitochondria, some localization to other compartments like the nucleolus has been observed.[9][20] It is advisable to confirm mitochondrial localization in your specific cell type using co-staining with a mitochondrial marker like MitoTracker Green.[9]

References

  • University of Rochester Medical Center. (n.d.). Calcium Flux Protocol. Retrieved from [Link]

  • Queen Mary, University of London. (2019, December 4). Rhod-2 - Calcium flux and functional analysis. Flow Cytometry Core Facility. Retrieved from [Link]

  • Lock, J. T., Parker, I., & Smith, I. F. (2015). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell Calcium, 58(6), 638–648.
  • Mele, A., M. L. Messi, C. Paoli, and R. S. Delbono. (2023). Probenecid affects muscle Ca 2+ homeostasis and contraction independently from pannexin channel block. Journal of General Physiology. 155 (4): e202213238.
  • FluoroFinder. (n.d.). Rhod-2 (Ca2+ bound) Dye Profile. Retrieved from [Link]

  • University of Utah Flow Cytometry. (2023, December 28). Intracellular Calcium Flux. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Rhod 2 - Reagent for Monitoring Calcium Ion. Retrieved from [Link]

  • Babcock, D. F., Hille, B., & Lagnado, L. (1997). Mitochondrial Participation in the Intracellular Ca2+ Network. The Journal of Cell Biology, 136(4), 833–844.
  • Sharma, A., & Das, M. (2021). Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry. Journal of Visualized Experiments, (173), e62723.
  • ResearchGate. (2025, June 27). What is the key point in Calcium staining assay? Is Probenecid necessary? Retrieved from [Link]

  • Hoth, M., Fanger, C. M., & Lewis, R. S. (1997). Mitochondrial Regulation of Store-operated Calcium Signaling in T Lymphocytes. The Journal of Cell Biology, 137(3), 633–648.
  • Davidson, S. M., & Duchen, M. R. (2006). Imaging mitochondrial calcium fluxes with fluorescent probes and single or two photon confocal microscopy. UCL Discovery. Retrieved from [Link]

  • ResearchGate. (2012, November 6). What method is best to i) trigger and ii) inhibit intracellular Calcium release? Retrieved from [Link]

  • ResearchGate. (2015, December 3). Could someone suggest a protocol to measure intracellular calcium by flow cytometry? Retrieved from [Link]

  • Wleklinski, M., et al. (2020).
  • IonOptix. (n.d.). Introduction Methods. Retrieved from [Link]

Sources

Method

Simultaneous imaging of Rhod-2 AM and GFP-tagged proteins

Topic: Optimization of Dual-Channel Imaging: Simultaneous Assessment of Mitochondrial Calcium (Rhod-2 AM) and GFP-Fusion Proteins Content Type: Application Note & Detailed Protocol Audience: Senior Researchers, Bioimagin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Dual-Channel Imaging: Simultaneous Assessment of Mitochondrial Calcium (Rhod-2 AM) and GFP-Fusion Proteins Content Type: Application Note & Detailed Protocol Audience: Senior Researchers, Bioimaging Specialists, and Drug Discovery Scientists

Executive Summary

This application note details the methodological framework for simultaneously imaging Green Fluorescent Protein (GFP)-tagged constructs and mitochondrial calcium dynamics using Rhod-2 AM. While GFP and Rhod-2 are spectrally distinct, the cationic nature of Rhod-2 AM requires specific loading kinetics to ensure mitochondrial sequestration without contaminating the cytosolic GFP signal. This guide presents a "Cold-Loading/Warm-Incubation" protocol designed to maximize signal-to-noise ratio (SNR) and spatial resolution.

Technical Principle & Mechanism

Spectral Compatibility

Successful dual imaging relies on minimizing spectral bleed-through.

  • GFP (Donor/Structure): Excitation

    
     488 nm | Emission 
    
    
    
    509 nm.
  • Rhod-2 (Sensor): Excitation

    
     552 nm | Emission 
    
    
    
    581 nm.[1][2]

While the emission maxima are separated by


 nm, the "tail" of GFP emission can bleed into the orange/red channel if wide bandpass filters are used. Rhod-2 is non-fluorescent until it binds Ca

, providing a dark background that enhances contrast.
The Challenge of Localization

Rhod-2 AM is a cationic acetoxymethyl ester.

  • The AM Ester: Makes the molecule cell-permeant and uncharged.

  • The Cationic Rhodamine Core: Once inside the cell, the positive charge drives the molecule into the mitochondrial matrix (driven by the mitochondrial membrane potential,

    
    ).
    
  • The Trap: Inside the mitochondria, esterases cleave the AM groups, trapping the dye.

Critical Failure Point: If loading occurs entirely at 37°C, cytosolic esterases may cleave the dye before it reaches the mitochondria, resulting in mixed cytosolic/mitochondrial signal that obscures GFP-labeled cytosolic structures.

Visualization: The "Cold-Loading" Mechanism

The following diagram illustrates the kinetic logic behind the Cold-Loading protocol, ensuring the dye reaches the mitochondria before becoming trapped.

ColdLoadingMechanism RhodAM Rhod-2 AM (Permeant, Non-Fluorescent) CellMem Plasma Membrane RhodAM->CellMem Diffusion Cytosol_Cold Cytosol (4°C - 20°C) Esterases Inactive CellMem->Cytosol_Cold Entry MitoMem Mitochondrial Membrane (Potential Dependent) Cytosol_Cold->MitoMem Driven by + Charge (No Hydrolysis yet) MitoMatrix Mitochondrial Matrix (37°C) Esterase Activation MitoMem->MitoMatrix Accumulation TrappedDye Rhod-2 (Free Acid) Trapped & Ca2+ Sensitive MitoMatrix->TrappedDye Warm Incubation (Hydrolysis)

Figure 1: Kinetic segregation of Rhod-2 AM. Low temperatures inhibit cytosolic esterases, allowing the cationic dye to accumulate in mitochondria prior to hydrolysis and trapping.

Detailed Protocol: The "Cold-Loading" Strategy

Objective: Label mitochondria with Rhod-2 AM while preserving GFP intensity and cell viability.

Reagents & Preparation
  • Rhod-2 AM Stock: Dissolve 50 µg in anhydrous DMSO to 1–5 mM. Store at -20°C, desiccated.

  • Pluronic F-127: 20% solution in DMSO (optional, aids solubility).[3][4]

  • Loading Buffer: Tyrode’s Solution or HBSS (Ca

    
    /Mg
    
    
    
    containing), HEPES buffered, pH 7.4.
  • Wash Buffer: Same as Loading Buffer but dye-free.

Step-by-Step Workflow
  • Preparation of Dye Solution:

    • Dilute Rhod-2 AM stock into Loading Buffer to a final concentration of 2–5 µM .

    • Note: Do not exceed 5 µM; high concentrations cause mitochondrial buffering and toxicity.

  • Phase 1: Cold Loading (The Diffusion Step):

    • Remove culture media from GFP-expressing cells.

    • Add the Rhod-2 AM Loading Buffer.

    • Incubate at 4°C (on ice) or Room Temperature (20°C) for 30–60 minutes.

    • Scientific Rationale: At reduced temperatures, esterase activity is minimized. The uncharged AM ester diffuses freely, and the cationic charge begins driving it toward the mitochondria, but it is not yet cleaved/trapped in the cytosol.

  • Phase 2: Warm Incubation (The Trapping Step):

    • Aspirate the Loading Buffer.

    • Wash cells 2x with warm (37°C) Wash Buffer.

    • Add fresh Wash Buffer and incubate at 37°C for 15–30 minutes .

    • Scientific Rationale: Restoring temperature activates mitochondrial esterases, cleaving the AM group and trapping the dye inside the matrix.

  • Phase 3: Imaging:

    • Transfer to microscope stage (maintain 37°C if assessing physiological metabolic rates).

Imaging Configuration & Data Acquisition

To ensure data integrity, the optical path must be configured to reject GFP bleed-through into the calcium channel.

Optical Path Logic

OpticalPath Laser488 Laser 488 nm Sample Sample (GFP + Rhod-2) Laser488->Sample Laser561 Laser 561 nm Laser561->Sample Dichroic Dichroic Mirror (560 nm LP) Sample->Dichroic Emission GFP_Det GFP Detector (BP 500-540 nm) Dichroic->GFP_Det < 560 nm Rhod_Det Rhod-2 Detector (BP 570-620 nm) Dichroic->Rhod_Det > 560 nm

Figure 2: Dual-channel optical configuration. A 560nm Long Pass (LP) dichroic is essential to separate GFP emission from Rhod-2 excitation/emission.

Settings Table
ParameterGFP ChannelRhod-2 ChannelNotes
Excitation 488 nm552 nm (or 561 nm)561 nm is preferred over 543 nm for better excitation efficiency.
Emission Filter 500–550 nm (Bandpass)570–620 nm (Bandpass)Avoid Longpass filters for Rhod-2 to reduce autofluorescence.
Pinhole (Confocal) 1 AU1 AUMatch optical slice thickness.
Gain/Power Low-MediumMediumRhod-2 is dim at resting Ca

; do not over-saturate to compensate.

Troubleshooting & Validation

Validation Controls

Every experiment must include these internal checks:

  • Bleed-Through Control: Image GFP-only cells using Rhod-2 settings. Signal should be <5% of max.

  • Mitochondrial Specificity: Treat loaded cells with 1 µM FCCP (mitochondrial uncoupler). This collapses

    
    . If Rhod-2 is truly mitochondrial, the signal should not necessarily disappear immediately, but Ca
    
    
    
    uptake capability will vanish.
  • Positive Control: Add 10 µM Histamine or ATP to elicit a Ca

    
     transient. Rhod-2 fluorescence should increase >2-fold.
    
Troubleshooting Matrix
ObservationProbable CauseCorrective Action
High Cytosolic Background (Red) Hydrolysis occurred outside mitochondria.Reduce loading temperature (try 4°C). Reduce loading time.
GFP Signal Bleeding into Red Filter bandwidth too wide.Use a narrower Bandpass (e.g., 585/40 nm) for Rhod-2.
Punctate Red Signal (Non-Mito) Dye aggregation / Lysosomal uptake.Use Pluronic F-127 during loading.[3][4] Verify with MitoTracker Green.
No Response to Ca

Dye saturation or compartmentalization.Check Kd (570 nM).[2][5][6] If resting Ca

is high, dye may be saturated.

References

  • Trollinger, D. R., et al. (2000). Mitochondrial Calcium Transients in Adult Rabbit Cardiac Myocytes.[7] Biophysical Journal. Link

    • Key Insight: Establishes the "Cold Loading" protocol for mitochondrial specificity.
  • Thermo Fisher Scientific. Rhod-2, AM Product Information & Manual.[2]Link

    • Key Insight: Provides spectral d
  • Davidson, S. M., & Duchen, M. R. (2006). Imaging mitochondrial calcium fluxes with fluorescent probes.[5] UCL Discovery / Methods in Molecular Biology. Link

    • Key Insight: Discusses Kd values (570 nM)
  • Hajnóczky, G., et al. (1995). Decoding of cytosolic calcium oscillations in the mitochondria. Cell.[2][3][4][5][6][8][9][10][11] Link

    • Key Insight: Foundational paper on mitochondrial calcium signaling using rhodamine-based dyes.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Rhod-2 AM compartmentalization in lysosomes

Topic: Troubleshooting Rhod-2 AM Compartmentalization Status: Active | Article ID: TS-MITO-CA-002 Executive Summary The Issue: Users frequently report punctate, non-mitochondrial staining when using Rhod-2 AM. This is of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Rhod-2 AM Compartmentalization

Status: Active | Article ID: TS-MITO-CA-002
Executive Summary

The Issue: Users frequently report punctate, non-mitochondrial staining when using Rhod-2 AM. This is often misidentified as "hotspots" of mitochondrial calcium but is typically dye sequestration within acidic organelles (lysosomes/endosomes).

The Mechanism: Rhod-2 AM is a cationic fluorophore.[1] While its positive charge drives mitochondrial accumulation (following


), it also makes the dye susceptible to trapping in acidic compartments via protonation or endocytosis. Once hydrolyzed by esterases in lysosomes, the dye becomes charged and trapped, leading to high background noise and false positives.

The Solution Hierarchy:

  • Gold Standard: Chemical reduction to Dihydrorhod-2 AM (eliminates charge-based lysosomal entry).

  • Procedural Optimization: Low-temperature loading (inhibits endocytosis).

  • Validation: Mn²⁺ "Muting" and Uncoupler verification.

Part 1: The "Gold Standard" Protocol (Dihydrorhod-2 AM)

Recommended for: High-precision quantification and publications requiring strict mitochondrial specificity.

The most effective way to prevent lysosomal compartmentalization is to chemically reduce the rhodamine core. The reduced form (Dihydrorhod-2) is non-fluorescent and uncharged, allowing it to passively diffuse through membranes without being attracted to lysosomes. Once in the mitochondria, Reactive Oxygen Species (ROS) or specific oxidases re-oxidize it back to fluorescent Rhod-2, effectively "locking" the signal in the mitochondria.

Protocol: Preparation & Loading of Dihydrorhod-2

Reagents Required:

  • Rhod-2 AM (solid or DMSO stock)[2][3]

  • Sodium Borohydride (NaBH₄) - Must be solid/dry

  • Anhydrous Methanol or DMSO

Step-by-Step Workflow:

  • Prepare the Reductant:

    • Dissolve a small crystal of solid NaBH₄ in 10-20 µL of anhydrous methanol.

    • Note: This solution must be prepared fresh immediately before use. Hydrogen gas will evolve; do not seal tightly.

  • Reduce the Dye:

    • Add the NaBH₄/methanol solution to your Rhod-2 AM stock (e.g., 50 µg vial).

    • Incubate for 5–10 minutes in the dark.

    • Checkpoint: The solution should turn from pink/red to colorless (or very pale yellow). If it remains red, reduction is incomplete.

  • Cell Loading:

    • Dilute the colorless Dihydrorhod-2 into your loading buffer (typically 1–5 µM final concentration).

    • Incubate cells for 30–45 minutes at room temperature or 37°C.

    • Crucial: Because the dye is uncharged, it does not require

      
       to enter the cell, but it requires mitochondrial oxidation to become fluorescent.
      
  • Washout:

    • Wash cells 3x with dye-free buffer.

    • Allow 15 minutes for complete de-esterification and mitochondrial oxidation before imaging.

Dihydrorhod_Mechanism Rhod2 Rhod-2 AM (Cationic/Red) Dihydro Dihydrorhod-2 (Uncharged/Colorless) Rhod2->Dihydro Chemical Reduction NaBH4 NaBH4 (Reduction) NaBH4->Dihydro CellMem Cell Membrane (Passive Diffusion) Dihydro->CellMem Mito Mitochondria (Oxidation by ROS) CellMem->Mito Lyso Lysosome (No Attraction) CellMem->Lyso Minimal Entry Signal Fluorescent Signal (Mitochondria Only) Mito->Signal Re-oxidation

Figure 1: Mechanism of Dihydrorhod-2 AM specificity. Reduction neutralizes the charge, preventing lysosomal trapping. Mitochondrial oxidation restores fluorescence only where desired.

Part 2: Procedural Workarounds (Standard Rhod-2 AM)

Recommended for: Quick screens or when chemical reduction is not feasible.

If you must use standard Rhod-2 AM, you must fight the kinetics of endocytosis.

Optimization Matrix
ParameterRecommendationRationale
Temperature Load at 4°C or RT Endocytosis is energy-dependent and significantly reduced at lower temperatures. Load cold, then wash and bring to 37°C for experimentation.
Incubation Time < 30 Minutes Prolonged incubation favors lysosomal accumulation. Short, high-concentration pulses are often cleaner than long, low-concentration soaks.
Pluronic F-127 Use (0.02%) Improves solubility, allowing for shorter loading times.[2]
Washout Extensive Post-incubation, wash cells and incubate in dye-free buffer for 20 mins to allow cytosolic dye to leak out (Rhod-2 leaks faster from cytosol than mitochondria).
Part 3: Validation & FAQ
Q: How do I prove the signal is mitochondrial and not lysosomal?

A: Use the "Uncoupler Test" or Mn²⁺ Quench.

1. The Uncoupler Test (FCCP/CCCP): Mitochondrial retention of Rhod-2 is dependent on membrane potential (


).
  • Protocol: Add 1–5 µM FCCP (or CCCP) to the cells.

  • Expected Result: If the dye is in the mitochondria, the fluorescence should rapidly decrease or equilibrate with the cytosol as the potential collapses and the dye leaks out.

  • Failure Mode: If the punctate spots remain bright red after FCCP treatment, the dye is trapped in lysosomes (which are not sensitive to FCCP in the same way).

2. The Manganese (Mn²⁺) "Mute": Mn²⁺ enters mitochondria via the Mitochondrial Calcium Uniporter (MCU) but does not easily enter lysosomes.

  • Protocol: Add 100–500 µM MnCl₂ to the extracellular buffer. Stimulate the cells (e.g., with ionomycin).

  • Mechanism: Mn²⁺ binds Rhod-2 with higher affinity than Ca²⁺.[4] Crucially, Mn²⁺-bound Rhod-2 has a lower quantum yield (Fmax) than Ca²⁺-bound Rhod-2.[4]

  • Expected Result: The mitochondrial signal should become "muted" (invariant and lower intensity). If the signal persists and continues to flash with Ca²⁺ spikes, it is likely cytosolic or lysosomal (where Mn²⁺ hasn't reached).

Q: Can I use Bafilomycin A1 to prevent lysosomal loading?

A: Proceed with caution. While Bafilomycin A1 (an H+-ATPase inhibitor) raises lysosomal pH and can reduce cationic dye trapping, it also disrupts global calcium homeostasis. Lysosomes are significant Ca²⁺ stores; perturbing them can alter the very cytosolic/mitochondrial fluxes you are trying to measure. Use only if Dihydrorhod-2 fails.

Technical Data Summary
PropertyValueNotes
Excitation (Max) 552 nmCompatible with 532 nm or 561 nm lasers.
Emission (Max) 581 nmDetect in the TRITC/RFP channel.
Kd (Ca²⁺) ~570 nMIdeal for mitochondrial [Ca²⁺] (typically 100nM–1µM).
Kd (Mn²⁺) < Kd (Ca²⁺)Binds Mn²⁺ tighter; use for quenching/validation.
References
  • Hajnóczky, G., et al. (1995). "Control of the mitochondrial calcium uniporter by the membrane potential in intact cells." Journal of Biological Chemistry. (Describes the Dihydrorhod-2 reduction method).

  • Thermo Fisher Scientific. "Rhod-2, AM, cell permeant Product Information." Molecular Probes User Guide.

  • Fonteriz, R.I., et al. (2010). "Monitoring mitochondrial [Ca2+] dynamics with Rhod-2 in intact cells." Cell Calcium.[2]

  • Minta, A., et al. (1989). "Fluorescent indicators for cytosolic calcium based on rhodamine and fluorescein." Journal of Biological Chemistry.

Sources

Optimization

Technical Support Center: Cytosolic Rhod-2 Fluorescence Quenching via Manganese (Mn²⁺)

This guide is structured as a specialized Technical Support Center for researchers using Rhod-2 for mitochondrial calcium imaging. It prioritizes mechanistic understanding and troubleshooting over generic instructions.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers using Rhod-2 for mitochondrial calcium imaging. It prioritizes mechanistic understanding and troubleshooting over generic instructions.

Topic: Isolation of Mitochondrial Calcium Signals using Manganese Quenching Audience: Senior Researchers, Electrophysiologists, and Cell Biologists Status: Active Support Guide

The Core Principle: Kinetic Selectivity & Fluorescence Clamping

User Query: Why use Manganese (Mn²⁺) with Rhod-2, and how does it actually "quench" the signal?

Technical Insight: Contrary to popular belief, Mn²⁺ does not "turn off" Rhod-2 fluorescence (collisional quenching) in the same way it does for Fura-2 or Indo-1. Instead, it acts via High-Affinity Substitution and Fluorescence Clamping .

  • Affinity: Mn²⁺ binds to Rhod-2 with significantly higher affinity (>40–100x) than Ca²⁺.

  • The "Clamp": The Mn-Rhod-2 complex has a fluorescence yield that is roughly 20–50% of the Ca-Rhod-2 complex at saturation, but crucially, it is insensitive to Calcium . Once Mn²⁺ binds cytosolic Rhod-2, that dye molecule becomes static. It no longer responds to cytosolic Ca²⁺ fluctuations.

  • Kinetic Window: The success of this protocol relies on Kinetic Selectivity . Mn²⁺ enters the cytosol rapidly via plasma membrane Ca²⁺ channels (SOCE, VOCs) but enters the mitochondria very slowly because the Mitochondrial Calcium Uniporter (MCU) transports Mn²⁺ much less efficiently than Ca²⁺.

The Result: You create a temporal window where the cytosolic signal is "clamped" (static background), while the mitochondrial Rhod-2 remains Ca²⁺-sensitive and dynamic.

Mechanism Visualization

Mn_Mechanism cluster_Extracellular Extracellular Space cluster_Cytosol Cytosol (Fast Entry) cluster_Mito Mitochondria (Slow Entry) Mn_Out Mn²⁺ (Added) Cyt_Rhod Rhod-2 (Free) Mn_Out->Cyt_Rhod Enters via PM Channels Cyt_MnRhod Mn-Rhod-2 (Static Signal) Cyt_Rhod->Cyt_MnRhod High Affinity Binding Mito_Rhod Rhod-2 (Active) Cyt_MnRhod->Mito_Rhod Blocked by IMM (Kinetic Delay) Mito_Ca Ca²⁺ Signal Mito_Ca->Mito_Rhod Dynamic Binding

Caption: Mn²⁺ rapidly saturates cytosolic dye, rendering it static. Mitochondrial entry is kinetically delayed, preserving the mitochondrial Ca²⁺ signal.

Optimized Experimental Protocol

Objective: To quench/clamp cytosolic Rhod-2 fluorescence to reveal mitochondrial Ca²⁺ transients.

Reagents
  • Rhod-2 AM: 1–5 µM final concentration.[1][2]

  • MnCl₂ Solution: 100 mM stock (prepare fresh or keep frozen).

  • Imaging Buffer: Standard Tyrode’s or HEPES-buffered saline (Ca²⁺ present).

Step-by-Step Workflow
  • Dye Loading (Cold/Warm Method):

    • Step: Incubate cells with Rhod-2 AM (2–5 µM) for 60 min at 4°C (or Room Temp).

    • Reasoning: Cold loading reduces cytosolic esterase activity, promoting mitochondrial accumulation.

    • Step: Wash and incubate at 37°C for 10–20 min to allow de-esterification.

  • Baseline Imaging:

    • Establish a stable baseline fluorescence (

      
      ).
      
  • The Manganese Quench (The Critical Step):

    • Action: Add 100–400 µM MnCl₂ to the extracellular buffer.

    • Observation: You may see an initial dip or slight rise in fluorescence (depending on resting Ca²⁺ levels), followed by a stabilization.

    • Wait Time: Allow 2–5 minutes for Mn²⁺ to equilibrate in the cytosol.

    • Stimulation (Optional): If Mn²⁺ entry is slow, apply a mild agonist (e.g., 1 µM ATP) to open Ca²⁺ channels and facilitate Mn²⁺ entry.

  • Data Acquisition:

    • Stimulate the cells (e.g., Histamine, Glutamate, Electrical pacing).

    • Result: Any sharp rise in fluorescence is now attributable to mitochondrial Ca²⁺ uptake. The cytosolic component is clamped.

  • Validation (Terminal Step):

    • Action: Add Ionomycin (5–10 µM) in the presence of Mn²⁺.

    • Result: This permeabilizes the mitochondrial membrane. Mn²⁺ will flood the mitochondria, quenching the remaining signal.

    • Interpretation: If the signal drops to the Mn-Rhod-2 baseline, your previous signals were genuinely mitochondrial.

Troubleshooting Guide (Q&A)

Scenario A: "My mitochondrial signal is disappearing too."

User Report: I added Mn²⁺, and after 10 minutes, my mitochondrial response to agonists is flat.

  • Diagnosis: Mitochondrial Breakthrough. The Mn²⁺ has breached the inner mitochondrial membrane (IMM). While MCU transport of Mn²⁺ is slow, it is not zero.

  • Corrective Action:

    • Reduce Incubation Time: Image immediately after Mn²⁺ addition. The "safe" window is typically 5–15 minutes.

    • Lower Concentration: Drop MnCl₂ from 400 µM to 50–100 µM.

    • Check Membrane Potential: Depolarized mitochondria take up cations less effectively, but damaged mitochondria might be leaky. Ensure cells are healthy.

Scenario B: "The cytosolic background is still dynamic."

User Report: I see cytosolic waves even after adding Mn²⁺.

  • Diagnosis: Insufficient Cytosolic Entry. Mn²⁺ cannot quench cytosolic dye if it cannot get into the cell. Resting cells often have closed Ca²⁺ channels.

  • Corrective Action:

    • "Pulse" Quench: Briefly stimulate the cells (e.g., with K+ depolarization or a receptor agonist) during Mn²⁺ incubation to open VOCs or SOCE channels, allowing Mn²⁺ to flood the cytosol. Then wash out the agonist (keep Mn²⁺ present) and proceed.

    • Permeabilization: For rigorous studies, use mild digitonin permeabilization (low concentration) to selectively permeabilize the plasma membrane, washing out cytosolic dye entirely (Maechler et al., 1998).

Scenario C: "My cells are dying/rounding up."

User Report: Cells look unhealthy after Mn²⁺ addition.

  • Diagnosis: Heavy Metal Toxicity. Mn²⁺ is toxic at millimolar concentrations or extended exposures.

  • Corrective Action:

    • Strict Limit: Never exceed 500 µM for live-cell imaging.

    • Buffer Check: Ensure phosphate is low in your buffer; Mn²⁺ can precipitate with phosphates, causing physical stress to cells.

Summary Data Table: Troubleshooting Matrix
SymptomProbable CauseSolution
Signal Drift (Downward) Mn²⁺ slowly entering mitochondriaReduce Mn²⁺ conc. or imaging duration.
High Background Fluorescence Mn-Rhod-2 complex is fluorescent (not dark)Use background subtraction (ROI in nucleus or non-mito region).
No Quench of Cytosol Ca²⁺ channels closed (no Mn²⁺ entry)Stimulate entry (Agonist/Depolarization) during loading.
Complete Signal Loss Ionomycin used too early / Cell deathUse Ionomycin only as a terminal control.

FAQs

Q1: Can I use Cobalt (Co²⁺) instead of Manganese? A: Co²⁺ is a true collisional quencher (makes dye dark) and is often used with Calcein. However, Mn²⁺ is preferred for Rhod-2 because it binds with higher affinity, effectively displacing Ca²⁺.[3] Co²⁺ does not bind BAPTA-based dyes (like Rhod-2) as avidly as Mn²⁺ does.

Q2: Is Rhod-2 ratiometric? A: No. Rhod-2 is a single-wavelength intensity dye. This makes Mn²⁺ quenching even more critical, as you cannot rely on ratioing to distinguish compartments. You must rely on spatial localization and signal isolation.

Q3: Does Mn²⁺ affect the mitochondrial membrane potential? A: At high concentrations (>1 mM), yes. At the recommended 100–400 µM range for short durations, the effect is minimal, but you should always run a TMRM or JC-1 control if potential maintenance is critical to your hypothesis.

Workflow Diagram

Workflow Start Start: Rhod-2 AM Loading (Cold Load / Warm Chase) Baseline Record Baseline (F0) Start->Baseline AddMn Add MnCl₂ (100-400 µM) Baseline->AddMn Decision Are Ca²⁺ Channels Open? AddMn->Decision Stimulate Brief Stimulation (Agonist/Depolarization) Decision->Stimulate No (Resting) Wait Wait 2-5 mins (Cytosol Clamping) Decision->Wait Yes (Active) Stimulate->Wait Exp Experimental Stimulation (Record Mito Transients) Wait->Exp Control Terminal Control: Add Ionomycin + Mn²⁺ Exp->Control End Analyze: Mito Signal = Total - (Quenched Baseline) Control->End

Caption: Operational workflow for Mn²⁺ quenching experiments. Note the decision point regarding channel openness.

References

  • Maechler, P., et al. (1998). "Mitochondrial activation directly triggers the exocytosis of insulin granules in permeabilized INS-1 cells." The EMBO Journal.

    • Significance: Establishes the protocol for using Mn²⁺ (and permeabilization)
  • Du, C., et al. (2001). "Calibration of the calcium dissociation constant of Rhod(2) in the perfused mouse heart using manganese quenching."[4] Cell Calcium.[1][5][6]

    • Significance: Provides the mathematical and physical basis for Mn²⁺ interaction with Rhod-2 (affinity and competition).[4]

  • Thermo Fisher Scientific. "Rhod-2, AM Product Information & User Manual."

    • Significance: Manufacturer specifications on solubility, loading, and spectral properties.[1]

  • Minta, A., et al. (1989). "Fluorescent indicators for cytosolic calcium based on rhodamine and fluorescein chromophores." Journal of Biological Chemistry.

    • Significance: The original characteriz

Sources

Troubleshooting

Technical Support Center: Rhod-2 AM Mitochondrial Calcium Imaging

Topic: Troubleshooting Signal Instability & Photobleaching in Long-Term Assays To: Research Scientists & Imaging Specialists From: Senior Application Scientist, Bio-Imaging Division Subject: Diagnostic & Optimization Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Signal Instability & Photobleaching in Long-Term Assays

To: Research Scientists & Imaging Specialists From: Senior Application Scientist, Bio-Imaging Division Subject: Diagnostic & Optimization Protocols for Rhod-2 AM Stability

Rhod-2 AM is the industry standard for monitoring mitochondrial calcium (


) due to its cationic nature, which drives accumulation into the negatively charged mitochondrial matrix.[1] However, users frequently report "photobleaching" during time-lapse experiments.[1] In 80% of cases, this signal loss is not true photochemical destruction of the fluorophore but rather dye extrusion  or mitochondrial depolarization .

This guide provides a rigorous, self-validating framework to distinguish between these artifacts and optimize your long-term imaging protocols.

Part 1: Diagnostic Framework

Is it Photobleaching or Dye Leakage?

Before adjusting laser power, you must determine the physical cause of signal decay. Rhodamine derivatives are relatively photostable; rapid signal loss often indicates biological transport (MDR pumps) rather than photon-induced degradation.[1]

The "Dark Control" Validation Experiment

Perform this simple control to diagnose the root cause:

  • Load cells with Rhod-2 AM as usual.[1]

  • Place the dish on the microscope stage.

  • Acquire only the first timepoint (t=0) .[1]

  • Close the shutter and leave the sample in the dark for the duration of your standard experiment (e.g., 20 minutes).

  • Acquire the final timepoint (t=end) .[1]

Analysis:

  • Scenario A (Signal Preserved): If the signal at t=end is comparable to t=0, your issue is True Photobleaching . The light exposure during your time-lapse is destroying the dye.

  • Scenario B (Signal Lost): If the signal has dropped significantly despite sitting in the dark, your issue is Dye Leakage or Depolarization . The cells are actively pumping the dye out, or mitochondria are losing the potential (

    
    ) required to retain the probe.
    
Diagnostic Logic Tree

DiagnosticTree Start Signal Decay Observed DarkControl Perform Dark Control (No illumination for duration of assay) Start->DarkControl Result Check Signal at Endpoint DarkControl->Result Bleaching Signal Preserved in Dark: TRUE PHOTOBLEACHING Result->Bleaching High Signal Leakage Signal Lost in Dark: DYE LEAKAGE / DEPOLARIZATION Result->Leakage Low Signal Action1 Action: 1. Reduce Laser Power 2. Use Resonant Scanning 3. Increase Pixel Binning Bleaching->Action1 Action2 Action: 1. Add Probenecid 2. Lower Loading Temp (Cold Load) 3. Check Cell Health (TMRM) Leakage->Action2

Figure 1: Decision matrix for diagnosing Rhod-2 AM signal loss. Use this logic to select the correct troubleshooting path below.

Part 2: Addressing Dye Leakage (The Biological Fix)

If your "Dark Control" showed signal loss, your cells are likely extruding the dye via Organic Anion Transporters (OATs) or Multidrug Resistance (MDR) proteins.[1]

1. The "Cold Loading" Protocol

Standard loading at 37°C often leads to cytosolic sequestration and rapid extrusion. Loading at lower temperatures inhibits transporter activity and improves mitochondrial specificity.[1]

Optimized Protocol:

  • Preparation: Dissolve Rhod-2 AM in DMSO. Mix with Pluronic F-127 (final 0.02%) to aid dispersion.[1][2]

  • Cold Incubation: Incubate cells with Rhod-2 AM (1–5 µM) at 4°C to 25°C (Room Temp) for 60 minutes.

    • Why: Low temp suppresses esterase activity in the cytosol, preventing premature trapping of the dye outside mitochondria.

  • Warm Chase: Wash cells and incubate at 37°C for 10–20 minutes.

    • Why: This activates mitochondrial esterases, trapping the dye specifically within the matrix, and allows any remaining cytosolic dye to be washed out.

2. Chemical Retention (Probenecid)

Probenecid is an inhibitor of organic anion transporters.[1][3][4][2]

  • Dosage: Add 1–2.5 mM Probenecid to the loading buffer AND the imaging buffer.[3]

  • Warning: Probenecid can be toxic to sensitive cell lines (e.g., primary neurons).[1] Titrate the lowest effective dose.

Part 3: Addressing Photobleaching (The Physical Fix)

If your "Dark Control" confirmed true photobleaching, you must reduce the photon budget.

Acquisition Parameter Matrix
ParameterStandard SettingOptimized for Low-BleachTrade-off
Laser Power 5–10%< 1-2% Lower Signal-to-Noise Ratio (SNR)
Scan Speed Pixel Dwell ~2 µsResonant Scanning (High Speed) Reduced integration time per pixel
Binning 1x12x2 or 4x4 Lower spatial resolution, but 4x-16x brighter signal
Sampling Rate ContinuousTimelapse (e.g., 1 frame/5s) Miss rapid transients (aliasing)

Technical Insight: Rhod-2 excitation max is 552 nm .[1][5] Do not use 488 nm (inefficient excitation requires higher power).[1] Use a 561 nm solid-state laser or 543 nm HeNe laser.[1]

Part 4: Data Normalization (The Analytical Fix)

Rhod-2 is a non-ratiometric dye (single emission peak at 581 nm).[1] This means raw intensity drops look exactly like calcium decreases.[1] You must normalize the data.

Strategy: Pseudo-Ratiometric Imaging with MitoTracker

To correct for focus drift, bleaching, or movement artifacts, co-load with MitoTracker Green FM .

  • MitoTracker Green: Localizes to mitochondria independent of membrane potential (mostly) and is insensitive to Calcium.

  • Calculation: Calculate the ratio

    
    .
    
  • Benefit: If the cell moves or bleaches slightly, both signals drop, but the ratio (

    
     concentration) remains stable.
    
Workflow Visualization

Normalization Rhod2 Rhod-2 AM Signal (Ca2+ Dependent + Artifacts) Math Calculate Ratio (Rhod-2 / MitoTracker) Rhod2->Math MitoG MitoTracker Green Signal (Ca2+ Independent + Artifacts) MathMath MathMath MitoG->MathMath Output Normalized Trace (Artifacts Cancelled) MathMath->Output

Figure 2: Pseudo-ratiometric normalization workflow to correct for artifacts in non-ratiometric dyes.

Part 5: Frequently Asked Questions (FAQs)

Q1: My Rhod-2 signal is localized to the nucleoli, not mitochondria. Why? A: This is a classic sign of incomplete de-esterification or cytosolic loading. The cationic dye is attracted to the negatively charged RNA in nucleoli.

  • Fix: Use the Cold Loading protocol (see Part 2). Ensure the "Warm Chase" step is sufficient (at least 20 mins) to allow mitochondrial esterases to cleave the AM group.

Q2: Can I use anti-fade mounting media? A: No. Anti-fade mounting media are for fixed cells.[1] For live-cell imaging, they are toxic.[1] You can try adding Trolox (100 µM) or Ascorbic Acid to the media as radical scavengers, but be aware these may dampen ROS signaling if that is part of your study.

Q3: How do I know if my mitochondria are healthy during the assay? A: If mitochondria depolarize (lose health), Rhod-2 leaks out immediately. Co-load with TMRM (20 nM) in a separate channel. If TMRM signal disappears, the mitochondria have failed, and your Calcium data is invalid.

References
  • Trollinger, D. R., et al. (1997). Mitochondrial Calcium Transients in Adult Rabbit Cardiac Myocytes.[6] (Establishes the "Cold Loading" protocol for mitochondrial specificity).

  • Thermo Fisher Scientific.

  • Abcam.Rhod-2 AM (ab142780)

    • [1]

  • AAT Bioquest.Protocol for Loading Rhod-2 AM into Live Cells (Probenecid usage).

  • IonOptix.Visualization of Dynamic Mitochondrial Calcium Fluxes.

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: A Self-Validating System for Confirming Mitochondrial Localization of Rhod-2 AM with MitoTracker Green

The Imperative of Validating Your Mitochondrial Probe Mitochondria are central hubs of cellular signaling, with mitochondrial calcium ([Ca2+]m) dynamics governing processes from ATP production to apoptosis.[1] Rhod-2 AM...

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative of Validating Your Mitochondrial Probe

Mitochondria are central hubs of cellular signaling, with mitochondrial calcium ([Ca2+]m) dynamics governing processes from ATP production to apoptosis.[1] Rhod-2 AM is a widely used fluorescent probe for measuring [Ca2+]m. As a cationic molecule, its acetoxymethyl (AM) ester form readily crosses the plasma membrane.[2] Once inside, cytosolic esterases cleave the AM group, and the resulting positively charged Rhod-2 is sequestered into the negatively charged mitochondrial matrix, driven by the mitochondrial membrane potential.[3][4]

However, this reliance on membrane potential is a double-edged sword. Loading conditions, cell type, and mitochondrial health can influence the efficiency of this sequestration, potentially leading to a significant cytosolic signal that can confound data interpretation.[5][6] Therefore, simply observing a punctate staining pattern is insufficient; rigorous validation is required to assert that the Rhod-2 signal is indeed reporting from within the mitochondria.

This guide details a co-localization strategy using MitoTracker Green FM , a superior validation tool due to its fundamentally different and complementary mechanism. MitoTracker Green accumulates in mitochondria and covalently binds to thiol groups on mitochondrial proteins, a process that is largely independent of membrane potential.[7][8][9] This makes it an excellent marker for mitochondrial mass and morphology, providing a clear and stable reference against which the localization of Rhod-2 can be critically assessed.

Understanding the Probes: A Head-to-Head Comparison

The selection of an appropriate validation probe is predicated on understanding the distinct mechanisms of both dyes. The table below provides a direct comparison of their key attributes.

FeatureRhod-2 AMMitoTracker Green FMRationale for Co-Validation
Primary Function Measures free Ca2+ concentration[1][2]Stains mitochondrial mass/morphology[8][10]Orthogonal functions: one measures a dynamic ion concentration, the other defines the static organelle space.
Mechanism of Action Fluorescence increases upon Ca2+ binding[11][12]Covalently binds to free thiol groups of mitochondrial proteins[7][9]MitoTracker's covalent binding provides a stable, non-leaching mitochondrial marker.
Driving Force Mitochondrial Membrane Potential (ΔΨm)[4][13]Diffuses across plasma membrane and accumulates in mitochondria[8]MitoTracker's potential-independence ensures mitochondria are labeled even if ΔΨm is compromised.
Subcellular Target Primarily mitochondria, but potential for cytosolic retention[5][14]Exclusively mitochondria[7][8]The high specificity of MitoTracker Green provides the ground truth for mitochondrial location.
Fixability Not fixable; signal is lost upon fixation.Not fixable; signal is lost upon fixation and membrane permeabilization.[15][16]Both require live-cell imaging, making them compatible for simultaneous experiments.
Spectral Properties Ex: ~553 nm / Em: ~577 nm[1]Ex: ~490 nm / Em: ~516 nm[7][15][17]The well-separated spectra allow for minimal bleed-through with proper filter selection.

Experimental Design: A Self-Validating Workflow

The core logic of this protocol is to use the high-fidelity mitochondrial staining of MitoTracker Green to create a "mask" or a defined region of interest (ROI). This mask is then used to query whether the Rhod-2 signal originates from the same subcellular compartment. A high degree of signal overlap, quantifiable via colocalization analysis, validates the mitochondrial localization of Rhod-2.

G cluster_prep Phase 1: Preparation cluster_stain Phase 2: Sequential Staining (Live Cells) cluster_acq Phase 3: Data Acquisition cluster_analysis Phase 4: Quantitative Analysis prep_cells 1. Seed Cells on Imaging Dish prep_reagents 2. Prepare Dye Stocks (Anhydrous DMSO) stain_mito 3. Incubate with MitoTracker Green FM (e.g., 20-200 nM, 15-30 min) prep_reagents->stain_mito wash1 4. Wash Cells stain_rhod 5. Incubate with Rhod-2 AM (e.g., 2-5 µM, 30 min) wash1->stain_rhod wash2 6. Wash & Replace with Imaging Buffer acq_setup 7. Set Up Confocal Microscope (Sequential Channel Acquisition) wash2->acq_setup acq_green 8. Acquire Green Channel (MitoTracker) acq_setup->acq_green acq_red 9. Acquire Red Channel (Rhod-2) acq_green->acq_red analysis_bg 10. Background Subtraction acq_red->analysis_bg analysis_mask 11. Create Mitochondrial Mask from Green Channel analysis_bg->analysis_mask analysis_coloc 12. Calculate Pearson's Correlation Coefficient (PCC) analysis_mask->analysis_coloc analysis_validate 13. Validate Localization (PCC > 0.8 is strong) analysis_coloc->analysis_validate

Figure 1. End-to-end workflow for validating Rhod-2 AM localization.

Detailed Experimental Protocol: Co-staining of Live Cells

This protocol is a starting point and should be optimized for specific cell types and experimental conditions.

A. Reagent Preparation

  • Rhod-2 AM Stock (2-5 mM): Dissolve Rhod-2 AM powder in anhydrous DMSO.[1] Aliquot into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[11]

  • MitoTracker Green FM Stock (1 mM): Dissolve 50 µg of MitoTracker Green FM in approximately 74.4 µL of anhydrous DMSO.[7] Aliquot and store at -20°C, protected from light.

  • Imaging Buffer: Use a buffered salt solution such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. For cells with active organic anion transporters that may extrude the dye, supplement the buffer with 1 mM probenecid.[1]

B. Staining Procedure

  • Cell Seeding: Plate cells on a glass-bottom imaging dish to allow for adherence and growth to an appropriate confluency (typically 50-70%).

  • MitoTracker Staining: Dilute the MitoTracker Green FM stock solution into pre-warmed culture medium to a final working concentration of 20-200 nM.[7] Remove the existing medium from the cells, add the MitoTracker-containing medium, and incubate for 15-30 minutes at 37°C.

    • Causality Insight: Staining with the structural marker first provides a stable reference before introducing the second, more functionally-sensitive dye.

  • Wash: Gently wash the cells twice with pre-warmed imaging buffer to remove excess MitoTracker Green.

  • Rhod-2 AM Staining: Dilute the Rhod-2 AM stock solution into pre-warmed imaging buffer to a final working concentration of 2-5 µM.[1][2] Add this solution to the cells and incubate for 30-45 minutes at 37°C.

    • Expert Tip: Some protocols recommend loading Rhod-2 AM at room temperature or even 4°C to reduce cytosolic esterase activity, which can enhance mitochondrial accumulation.[6][18] This is a key parameter to optimize.

  • Final Wash: Wash the cells twice with pre-warmed imaging buffer to remove excess and non-hydrolyzed Rhod-2 AM. Replace with fresh imaging buffer for immediate imaging.

Data Acquisition and Quantitative Analysis

A. Best Practices for Microscopy

  • Sequential Acquisition: To prevent spectral bleed-through, acquire the green (MitoTracker) and red (Rhod-2) channels sequentially, not simultaneously.[19]

  • Confocal Microscopy: A confocal microscope is highly recommended to reduce out-of-focus light and provide clear optical sections of the mitochondria.

  • Minimize Phototoxicity: Use the lowest possible laser power and shortest exposure time that provides a good signal-to-noise ratio. Excessive illumination can damage mitochondria, causing them to fragment and release the dyes, which would invalidate the experiment.[10][20]

B. Quantitative Colocalization Analysis The goal is to quantify the degree of spatial overlap between the two signals. The Pearson's Correlation Coefficient (PCC) is a standard metric for this, measuring the linear relationship between pixel intensities in the two channels.[21] A PCC value close to +1 indicates strong positive correlation, while a value near 0 indicates no correlation.

G cluster_0 cluster_1 cluster_2 cluster_3 A B C D

Figure 2. Conceptual diagram of colocalization analysis.

Analysis Workflow (using ImageJ/Fiji):

  • Pre-processing: Open the two-channel image and use the "Subtract Background" function for both channels to reduce noise.

  • Define ROI: Select a representative cell or group of cells for analysis.

  • Colocalization Analysis: Use a colocalization plugin (e.g., "Coloc 2"). This will generate a scatterplot and calculate several coefficients, including the PCC.

  • Interpretation:

    • PCC > 0.8: Strong colocalization, providing high confidence that the Rhod-2 signal is mitochondrial.

    • 0.5 < PCC < 0.8: Moderate colocalization, suggesting a significant portion of Rhod-2 is mitochondrial, but some cytosolic signal may be present.

    • PCC < 0.5: Poor colocalization, indicating a diffuse or non-specific Rhod-2 signal. The loading protocol must be re-optimized.

ConditionRepresentative ImageExpected PCCInterpretation
Well-loaded Cells Merged image shows extensive yellow/orange overlap.0.85 - 0.95 High-fidelity mitochondrial localization of Rhod-2 AM. Data is trustworthy.[22]
Poorly-loaded Cells Merged image shows distinct green puncta and a diffuse red haze.< 0.5 Significant cytosolic Rhod-2 signal. Loading conditions are suboptimal.
Pharmacological Control (+CCCP) Merged image shows green puncta, but Rhod-2 signal is diffuse and weak.< 0.3 Confirms Rhod-2 accumulation is dependent on mitochondrial membrane potential.

Trustworthiness: Pharmacological Controls and Troubleshooting

A truly robust protocol includes controls that validate the validation method itself.

  • Positive Pharmacological Control: After imaging baseline colocalization, treat cells with an agent that elevates cytosolic Ca2+, like the ionophore ionomycin (2 µM).[18] A subsequent increase in the Rhod-2 signal within the MitoTracker-defined areas confirms that the mitochondrially-localized dye is responsive to Ca2+ influx.

  • Negative Pharmacological Control: Use a mitochondrial uncoupler like CCCP (1 µM) before or during Rhod-2 loading.[23] By dissipating the mitochondrial membrane potential, CCCP should prevent the accumulation of Rhod-2 in the mitochondria, leading to a drastic reduction in the PCC value. This confirms that the sequestration mechanism is working as expected.

Troubleshooting Common Issues:

  • High Cytosolic Rhod-2 Signal (Low PCC):

    • Cause: Esterase activity in the cytosol cleaves the AM ester before the dye can reach the mitochondria.[5][14]

    • Solution: Lower the loading temperature to 25°C or 4°C, reduce the incubation time, or decrease the Rhod-2 AM concentration.[6][18]

  • Mitochondria Appear Fragmented or Swollen:

    • Cause: Phototoxicity from excessive laser exposure or dye-induced stress.[20]

    • Solution: Reduce laser power, decrease exposure time, and image fewer time points. Ensure dye concentrations are as low as possible.

  • Signal in One Channel Bleeds into the Other:

    • Cause: Emission spectra overlap, or incorrect filter sets are used.

    • Solution: Confirm the use of appropriate filters for the two dyes. Always use sequential scanning mode to acquire the channels independently.[19]

References

  • Babcock, D. F., Hille, B., & Lagnado, L. (1997). Mitochondrial Participation in the Intracellular Ca2+ Network. Journal of General Physiology. Retrieved from [Link]

  • Li, X., et al. (2018). Colocalization Coefficients of a Target-Switchable Fluorescent Probe Can Serve As an Indicator of Mitochondrial Membrane Potential. Analytical Chemistry. Retrieved from [Link]

  • Trollinger, D. R., Cascio, W. E., & Lemasters, J. J. (1997). Selective loading of Rhod 2 into mitochondria shows mitochondrial Ca2+ transients during the contractile cycle in adult rabbit cardiac myocytes. Biochemical and Biophysical Research Communications. Retrieved from [Link]

  • Flow Cytometry Core Facility, Queen Mary University of London. (2019). Rhod-2 - Calcium flux and functional analysis. Retrieved from [Link]

  • University College London. (n.d.). Investigating mitochondrial Ca2+ dynamics in isolated mitochondria and intact cells: Application of fluorescent dyes and genetic reporter. UCL Discovery. Retrieved from [Link]

  • Karlsruhe Institute of Technology. (2018). Toolbox: Molecules - Fluorescent Dyes - Mitotracker. Retrieved from [Link]

  • Del Rosario, B. J., et al. (2023). High-throughput colocalization pipeline quantifies efficacy of mitochondrial targeting signals across different protein types. bioRxiv. Retrieved from [Link]

  • Thul, P. J., et al. (2017). Experimental validation of predicted subcellular localizations of human proteins. Journal of Proteome Research. Retrieved from [Link]

  • Addgene. (2017). Fluorescent Proteins 101: Visualizing Subcellular Structures & Organelles. Retrieved from [Link]

  • FluoroFinder. (n.d.). Rhod-2 (Ca2+ bound) Dye Profile. Retrieved from [Link]

  • ACS Publications. (2026). Mitochondria-Targeted Fluorescent Probes: Bridging Molecular Innovation and Disease Diagnosis. Retrieved from [Link]

  • ResearchGate. (n.d.). Colocalization analysis of mitochondrial proteins. Retrieved from [Link]

  • Aldakkak, M., et al. (2021). Monitoring mitochondrial calcium and metabolism in the beating MCU-KO heart. eLife. Retrieved from [Link]

  • Hoth, M., et al. (1997). Rhod-2/AM labels mitochondria and reports changes in intramitochondrial [Ca²⁺]. ResearchGate. Retrieved from [Link]

  • Michels, D. A., et al. (2003). MitoTracker Green labeling of mitochondrial proteins and their subsequent analysis by capillary electrophoresis with laser-induced fluorescence detection. Journal of Chromatography B. Retrieved from [Link]

  • Papkovsky, D. B., & Dmitriev, R. I. (2013). Fluorescence microscopy imaging of mitochondrial metabolism in cancer cells. Journal of Biomedical Optics. Retrieved from [Link]

  • Mao, S., et al. (2020). Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy. ResearchGate. Retrieved from [Link]

  • Del Nido, P. J., et al. (2001). Rhod-2 based measurements of intracellular calcium in the perfused mouse heart: cellular and subcellular localization and response to positive intropy. SPIE Digital Library. Retrieved from [Link]

  • Clohessy, C., et al. (2018). Imaging mitochondrial in live or fixed tissues using a luminescent iridium complex. Scientific Reports. Retrieved from [Link]

  • Gold, J., et al. (2009). Visualization of Dynamic Mitochondrial Calcium Fluxes in Isolated Cardiomyocytes. Journal of Visualized Experiments. Retrieved from [Link]

  • Media Cybernetics. (n.d.). Colocalization of Fluorescent Probes. Retrieved from [Link]

  • Chen, X., & Murphy, R. F. (2006). Determining the distribution of probes between different subcellular locations through automated unmixing of subcellular patterns. Histochemistry and Cell Biology. Retrieved from [Link]

  • Sparkes, I. (2006). Subcellular Localization of Transiently Expressed Fluorescent Fusion Proteins. Current Protocols in Cell Biology. Retrieved from [Link]

  • Davidson, S. M., & Duchen, M. R. (n.d.). Imaging mitochondrial calcium fluxes with fluorescent probes and single or two photon confocal microscopy. UCL Discovery. Retrieved from [Link]

  • MDPI. (2023). Quantitative Structure-Activity Relationship of Fluorescent Probes and Their Intracellular Localizations. Retrieved from [Link]

  • Mitra, K., & Lippincott-Schwartz, J. (2010). Analysis of mitochondrial dynamics and functions using imaging approaches. Current Protocols in Cell Biology. Retrieved from [Link]

  • bioRxiv. (2024). A Novel Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging in Neurotoxic Conditions and In Vivo Brain Studies. Retrieved from [Link]

  • YouTube. (2020). Inner mitochondrial membrane potential measurements in intact cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Rhod-2AM as an indicator of mitochondrial C a 2 ϩ. Retrieved from [Link]

  • Csordás, G., et al. (2001). Co-localization of Rhod-2, MitoTracker Green, and pDsRed1Mito. ResearchGate. Retrieved from [Link]

Sources

Comparative

Signal-to-noise ratio comparison: Rhod-2 AM vs X-Rhod-1

An In-Depth Guide to Red Fluorescent Calcium Indicators: A Signal-to-Noise Comparison of Rhod-2 AM and X-Rhod-1 For researchers and drug development professionals, the precise measurement of intracellular calcium (Ca²⁺)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Red Fluorescent Calcium Indicators: A Signal-to-Noise Comparison of Rhod-2 AM and X-Rhod-1

For researchers and drug development professionals, the precise measurement of intracellular calcium (Ca²⁺) dynamics is paramount to understanding a vast array of cellular processes, from neurotransmission to apoptosis.[1] The development of fluorescent Ca²⁺ indicators has revolutionized our ability to visualize these signaling events in real-time. Among these tools, red-shifted indicators are particularly valuable for their ability to minimize cellular autofluorescence and phototoxicity, and for their utility in multiplexing experiments with other fluorescent probes.[2][3]

This guide provides a detailed, evidence-based comparison of two widely used red fluorescent Ca²⁺ indicators: Rhod-2 AM and X-Rhod-1 AM. We will delve into their mechanisms, spectral properties, and critically, their performance in terms of signal-to-noise ratio (SNR), providing the field-proven insights necessary to make an informed decision for your experimental needs.

Both Rhod-2 AM and X-Rhod-1 AM are delivered to cells in a cell-permeant acetoxymethyl (AM) ester form.[4][5] This non-polar, non-fluorescent molecule readily crosses the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now polar, cell-impermeant indicator within the cytoplasm. This hydrolysis step is critical, as it converts the dye into its active, Ca²⁺-sensitive form.[4][6] Upon binding to Ca²⁺, both indicators exhibit a significant increase in fluorescence intensity with little to no shift in their emission wavelength.[7][8]

AM_Ester_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) Dye_AM Rhod-2 AM / X-Rhod-1 AM (Cell-Permeant, Non-fluorescent) Dye_Active Active Dye (Cell-Impermeant, Ca²⁺-Sensitive) Dye_AM->Dye_Active Membrane Permeation Esterases Intracellular Esterases Dye_Active->Esterases Hydrolysis Fluorescence Fluorescent Signal Dye_Active->Fluorescence Binding Calcium Ca²⁺ Calcium->Fluorescence Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_loading 2. Cell Loading & De-esterification cluster_imaging 3. Imaging & Analysis A Prepare 2-5 mM Dye Stock in anhydrous DMSO C (Optional but Recommended) Add Pluronic® F-127 (≤0.04%) & Probenecid (1-2.5 mM) A->C B Prepare Loading Buffer (e.g., HHBS or Tyrode's) D Dilute Dye Stock into Loading Buffer (Final: 1-5 µM) C->D E Replace culture medium with Dye Loading Solution D->E F Incubate 15-60 min at RT to 37°C, protected from light E->F G Wash cells 2-3 times with indicator-free buffer F->G H Incubate for ≥30 min to allow complete de-esterification G->H I Acquire baseline fluorescence (F₀) H->I J Apply stimulus (e.g., agonist, electrical pulse) I->J K Record fluorescence changes (F) J->K L Analyze data (e.g., ΔF/F₀) K->L

Sources

Validation

A Researcher's Guide to Cross-Validation of Rhod-2 AM Data with Patch-Clamp Electrophysiology

In the dynamic landscape of cellular and systems neuroscience, the ability to accurately measure and interpret intracellular calcium ([Ca2+]i) dynamics is paramount. Fluorescent calcium indicators, such as Rhod-2 AM, hav...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of cellular and systems neuroscience, the ability to accurately measure and interpret intracellular calcium ([Ca2+]i) dynamics is paramount. Fluorescent calcium indicators, such as Rhod-2 AM, have become indispensable tools for visualizing these intricate signaling events across large neuronal populations. However, the indirect nature of fluorescence measurements necessitates a rigorous validation against the "gold standard" of electrophysiological recording: patch-clamp.[1][2] This guide provides an in-depth, experience-driven comparison of these two powerful techniques, offering a comprehensive framework for their simultaneous application to ensure the scientific integrity of your [Ca2+]i data.

The Imperative of Cross-Validation: Bridging Fluorescence and Function

Calcium imaging provides unparalleled spatial resolution and the ability to monitor network activity, but it is an indirect measure of neuronal firing.[1][2][3] The fluorescence signal is a convolution of several factors, including the indicator's binding kinetics, intracellular buffering, and potential compartmentalization.[4][5] Electrophysiology, specifically the patch-clamp technique, offers a direct, high-fidelity measurement of a neuron's membrane potential and firing patterns (action potentials).[3][6] By performing simultaneous recordings, we can directly correlate the optical signals from Rhod-2 with the underlying electrical activity, thereby validating the interpretation of our imaging data.[1][7][8] This is not merely a technical exercise; it is a fundamental step in ensuring that the observed calcium transients accurately reflect the neuronal computations we aim to understand.

Understanding the Tools of the Trade

Rhod-2 AM: A Visible Light Calcium Indicator

Rhod-2 is a fluorescent calcium indicator that exhibits a significant increase in fluorescence intensity upon binding to Ca2+.[9][10] Its acetoxymethyl (AM) ester form, Rhod-2 AM, is cell-permeant, allowing for straightforward loading of cells through incubation.[11][12][13] Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the active, membrane-impermeant Rhod-2 indicator within the cytoplasm.[11][12]

A key characteristic of Rhod-2 is its excitation and emission in the visible light spectrum (Excitation/Emission maxima: ~553/577 nm), which minimizes autofluorescence from endogenous molecules, a common issue with UV-excitable probes.[11][13][14] However, a notable feature of Rhod-2 AM is its tendency to accumulate in mitochondria due to its net positive charge.[4][10][12][15] While this property can be exploited for studying mitochondrial calcium dynamics, it can also be a confounding factor when cytosolic calcium is the primary interest.[4] Careful loading protocols and validation are therefore crucial.

dot

Caption: Mechanism of Rhod-2 AM cellular loading and calcium detection.

Patch-Clamp Electrophysiology: The Ground Truth

The whole-cell patch-clamp configuration provides the most comprehensive electrical data from a single neuron.[6] By forming a high-resistance seal between a glass micropipette and the cell membrane and then rupturing the membrane patch, we gain electrical access to the cell's interior. This allows for the precise measurement of membrane potential and ionic currents that underlie neuronal excitability. For the purpose of validating calcium imaging data, current-clamp mode is typically employed to record action potentials.

Experimental Design: A Step-by-Step Protocol for Simultaneous Recording

This protocol outlines the key steps for performing simultaneous whole-cell patch-clamp and Rhod-2 AM imaging in cultured neurons or acute brain slices.

1. Cell Preparation and Rhod-2 AM Loading:

  • Rationale: The goal is to achieve sufficient intracellular Rhod-2 concentration for a good signal-to-noise ratio without causing cytotoxicity or significant calcium buffering.

  • Protocol:

    • Prepare a 2-5 mM stock solution of Rhod-2 AM in anhydrous DMSO.[11] Store aliquots at -20°C, protected from light and moisture.[11][13]

    • On the day of the experiment, dilute the Rhod-2 AM stock solution to a final working concentration of 2-10 µM in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[11][12] The optimal concentration should be empirically determined for your specific cell type.

    • For adherent cells, replace the culture medium with the Rhod-2 AM working solution.[11] To aid in dye solubilization, Pluronic F-127 (final concentration 0.02-0.04%) can be included.[13][16] To reduce dye extrusion by organic anion transporters, probenecid (1-2.5 mM) can also be added.[11][16]

    • Incubate the cells for 30-60 minutes at room temperature or 37°C.[11][12] Note that incubation at 37°C may promote mitochondrial sequestration of the dye.[13]

    • Wash the cells several times with fresh, dye-free buffer to remove extracellular Rhod-2 AM.[11][12]

    • Allow for a de-esterification period of at least 30 minutes at room temperature before imaging to ensure complete cleavage of the AM ester.[4]

2. Electrophysiological Recording Setup:

  • Rationale: A stable, low-noise recording is essential for accurately capturing the timing of action potentials.

  • Protocol:

    • Place the prepared cell culture or brain slice in the recording chamber of an upright microscope equipped for both fluorescence imaging and electrophysiology.[6]

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.[6]

    • Fill the patch pipette with an appropriate internal solution. For these validation experiments, the internal solution should be free of calcium indicators to avoid interference.

    • Under visual guidance, approach a target neuron and establish a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Switch to current-clamp mode and obtain a stable recording of the resting membrane potential.

3. Simultaneous Data Acquisition:

  • Rationale: Precise temporal synchronization of the optical and electrical recordings is critical for accurate correlation.

  • Protocol:

    • Initiate image acquisition using a fast CCD or sCMOS camera. Use an appropriate filter set for Rhod-2 (e.g., Excitation ~540-560 nm, Emission ~570-600 nm).

    • Simultaneously, begin recording the membrane potential using your electrophysiology software.

    • To ensure precise temporal alignment, the frame exposure trigger from the camera should be recorded as a digital or analog channel in the electrophysiology acquisition software.[6] This provides an unambiguous timestamp for each captured image frame relative to the electrical trace.

    • Elicit action potentials in the patched neuron by injecting depolarizing current steps through the patch pipette. Vary the number and frequency of action potentials to characterize the Rhod-2 response across a range of firing patterns.

dot

Caption: Experimental workflow for simultaneous recording.

Data Analysis and Interpretation: From Raw Traces to Quantitative Correlation

The primary goal of the analysis is to quantify the relationship between the number of action potentials and the characteristics of the corresponding Rhod-2 fluorescence transients.

  • Preprocessing:

    • Electrophysiology: Detect and timestamp the peak of each action potential in the voltage trace.

    • Imaging: Define a region of interest (ROI) around the soma of the patched neuron. Extract the mean fluorescence intensity from the ROI for each frame.

  • Fluorescence Signal Normalization:

    • The raw fluorescence signal (F) is typically converted to a relative change, ΔF/F₀, where F₀ is the baseline fluorescence and ΔF is the change from baseline (F - F₀). This normalization accounts for variations in dye concentration and illumination intensity.

  • Correlation and Quantification:

    • Align the electrophysiological and imaging data using the recorded camera trigger signal.

    • For each evoked burst of action potentials, measure the peak amplitude, rise time, and decay time of the corresponding ΔF/F₀ transient.

    • Plot these parameters as a function of the number of action potentials in the burst. In many cases, a near-linear relationship is observed between the number of spikes and the peak ΔF/F₀ for small numbers of action potentials.[6]

ParameterRhod-2 AM (Optical)Patch-Clamp (Electrical)
Signal Measured Change in intracellular [Ca²⁺]Membrane potential / Action potentials
Temporal Resolution Milliseconds to seconds (limited by camera frame rate and indicator kinetics)Microseconds
Spatial Resolution Sub-cellularSingle cell
Directness Indirect measure of neuronal activityDirect measure of electrical activity
Throughput High (many cells simultaneously)Low (one cell at a time)

Potential Pitfalls and Troubleshooting

  • Phototoxicity and Photobleaching: Minimize excitation light intensity and exposure time to avoid damaging the cell and reducing the fluorescence signal over time.

  • Mitochondrial Sequestration: If cytosolic calcium is the target, consider loading at room temperature to minimize mitochondrial uptake.[13] Co-staining with a mitochondrial marker like MitoTracker Green can help assess the subcellular localization of Rhod-2.

  • Incomplete De-esterification: Insufficient time for the esterases to cleave the AM group will result in a poor signal. Ensure an adequate de-esterification period.

  • Calcium Buffering by the Indicator: High concentrations of Rhod-2 can buffer intracellular calcium, altering the natural dynamics and potentially affecting neuronal function. Use the lowest concentration of the dye that provides an adequate signal.

Conclusion: A Symbiotic Approach to Scientific Rigor

The cross-validation of Rhod-2 AM data with patch-clamp electrophysiology is an essential practice for any researcher using fluorescent indicators to study neuronal activity. This combined approach provides a robust framework for interpreting calcium imaging data, ensuring that the observed fluorescence transients are a faithful representation of the underlying electrical events. By understanding the strengths and limitations of each technique and by implementing a rigorous, synchronized experimental design, we can bridge the gap between optical imaging and cellular function, leading to more accurate and impactful scientific discoveries.

References

  • Kleindienst, T., & Lohmann, C. (n.d.). Simultaneous Patch-Clamping and Calcium Imaging in Developing Dendrites. CSH Protocols. Retrieved from [Link]

  • Ballanyi, K., & Grafe, P. (2000). Simultaneous patch-clamp recording and calcium imaging in a rhythmically active neuronal network in the brainstem slice preparation from mouse. Pflugers Archiv : European journal of physiology, 439(6), 849–856. Retrieved from [Link]

  • JoVE. (2013, May 7). Video: Simultaneous Electrophysiological Recording and Calcium Imaging of Suprachiasmatic Nucleus Neurons. Retrieved from [Link]

  • Flow Cytometry Core Facility. (2019, December 4). Rhod-2 - Calcium flux and functional analysis. Retrieved from [Link]

  • Lee, Q., & Gava, G. P. (2023, March 1). Tutorial on analysis of neural time series using calcium imaging and electrophysiology. YouTube. Retrieved from [Link]

  • Boesmans, W., et al. (2022). Simultaneous whole-cell patch-clamp and calcium imaging on myenteric neurons. American journal of physiology. Gastrointestinal and liver physiology, 323(4), G337–G347. Retrieved from [Link]

  • Boesmans, W., et al. (n.d.). Simultaneous whole-cell patch-clamp and calcium imaging on myenteric neurons. UHasselt Document Server. Retrieved from [Link]

  • Salama, G., & Del Nido, P. J. (1998). Simultaneous maps of optical action potentials and calcium transients in guinea-pig hearts: mechanisms underlying concordant alternans. The Journal of physiology, 507(Pt 3), 743–759. Retrieved from [Link]

  • FluoroFinder. (n.d.). Rhod-2 (Ca2+ bound) Dye Profile. Retrieved from [Link]

  • Davidson, S. M., & Duchen, M. R. (n.d.). Imaging mitochondrial calcium fluxes with fluorescent probes and single or two photon confocal microscopy. UCL Discovery. Retrieved from [Link]

  • Trollinger, D. R., et al. (2015). Visualization of Dynamic Mitochondrial Calcium Fluxes in Isolated Cardiomyocytes. Journal of visualized experiments : JoVE, (103), 53037. Retrieved from [Link]

  • bioRxiv. (2025, April 30). Chronic Multimodal Platform for Simultaneous Electrophysiology and Calcium Imaging. Retrieved from [Link]

  • ResearchGate. (n.d.). Relative changes in rhod 2 fluorescence amplitude after -adrenergic stimulation in rat hearts. Retrieved from [Link]

  • Svoboda, K., & Yasuda, R. (2020). A comparison of neuronal population dynamics measured with calcium imaging and electrophysiology. PLoS computational biology, 16(8), e1008198. Retrieved from [Link]

  • de Vries, S. E. J., et al. (2021). Reconciling functional differences in populations of neurons recorded with two-photon imaging and electrophysiology. eLife, 10, e66859. Retrieved from [Link]

  • Gant, J. C., et al. (2020). Electrophysiological and Imaging Calcium Biomarkers of Aging in Male and Female 5×FAD Mice. eNeuro, 7(5), ENEURO.0242-20.2020. Retrieved from [Link]

  • Pnevmatikakis, E. A., et al. (2016). Simultaneous Denoising, Deconvolution, and Demixing of Calcium Imaging Data. Neuron, 89(2), 285–299. Retrieved from [Link]

  • ResearchGate. (n.d.). Ca²⁺ transient imaging using fluorescent indicators. Retrieved from [Link]

  • Koretsune, Y., & Marban, E. (1992). Fluorescence measurement of calcium transients in perfused rabbit heart using rhod 2. The American journal of physiology, 262(2 Pt 2), H638–H645. Retrieved from [Link]

  • bioRxiv. (2019, November 15). A comparison of neuronal population dynamics measured with calcium imaging and electrophysiology. Retrieved from [Link]

  • ResearchGate. (n.d.). Rhod-2/AM labels mitochondria and reports changes in intramitochondrial. Retrieved from [Link]

  • ResearchGate. (n.d.). Rhod-2 based measurements of intracellular calcium in the perfused mouse heart. Retrieved from [Link]

  • iGEM. (2008, October 16). Chemical calcium indicators. Retrieved from [Link]

  • eLife. (2025, August 22). Nanophysiology Approach Reveals Diversity in Calcium Microdomains across Zebrafish Retinal Bipolar Ribbon Synapses. Retrieved from [Link]

  • ResearchGate. (n.d.). Loading of neurons with Rhod-2AM at differing concentrations. Retrieved from [Link]

  • Babcock, D. F., et al. (1997). Mitochondrial Participation in the Intracellular Ca2+ Network. The Journal of cell biology, 136(4), 833–844. Retrieved from [Link]

  • ResearchGate. (n.d.). Dual-loading of hippocampal cultures with fura-2 AM and Rhod-FF, AM. Retrieved from [Link]

Sources

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